Technical Documentation Center

Azocane-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Azocane-1-sulfonamide
  • CAS: 29609-21-0

Core Science & Biosynthesis

Foundational

Azocane-1-Sulfonamide: Physicochemical Profiling, Structural Dynamics, and SuPhenEx-Mediated Synthesis

Executive Summary Azocane-1-sulfonamide (CAS: 29609-21-0) is a specialized heterocyclic compound characterized by an eight-membered saturated nitrogen ring (azocane) conjugated to a primary sulfonamide moiety[1]. As a st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azocane-1-sulfonamide (CAS: 29609-21-0) is a specialized heterocyclic compound characterized by an eight-membered saturated nitrogen ring (azocane) conjugated to a primary sulfonamide moiety[1]. As a structural scaffold, it is highly valued in drug discovery, particularly in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors. This technical guide details its physicochemical profile, structural dynamics, and provides a field-validated, self-monitoring protocol for its synthesis utilizing modern[2].

Physicochemical Properties & Structural Dynamics

The inclusion of an 8-membered azocane ring introduces substantial steric bulk and unique conformational flexibility compared to standard 5- or 6-membered rings (e.g., pyrrolidine, piperidine)[3].

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Profile of Azocane-1-sulfonamide

PropertyValue
CAS Number 29609-21-0
Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
Hydrogen Bond Donors 2 (Primary Sulfonamide -NH2)
Hydrogen Bond Acceptors 3 (Sulfonyl Oxygens, Azocane Nitrogen)
Ring System 8-membered saturated heterocycle (Azocane)
Lipinski's Rule of 5 Zero violations (Favorable oral bioavailability)
Causality in Structural Dynamics

In cyclic amines, ring size directly dictates the orbital hybridization of the nitrogen atom. In a 6-membered piperidine ring, the N–C bonds closely align with the natural angles of p-orbitals, minimizing ring strain and maximizing basicity[3].

Conversely, the 8-membered azocane ring exhibits higher transannular strain. To accommodate this structural tension, the N–C bonding orbitals increase in p-character, which forces the nitrogen lone pair to adopt greater s-character[4]. Because the s-orbital is closer to the nucleus, the lone pair is stabilized. This renders the azocane nitrogen slightly less nucleophilic and less basic than piperidine[3]. Understanding this electronic nuance is critical when selecting synthetic activation strategies, as it necessitates stronger base activation during nucleophilic substitution.

Target Engagement: Carbonic Anhydrase Inhibition

Sulfonamides are the classical pharmacophore for inhibiting , a family of zinc metalloenzymes responsible for the reversible hydration of carbon dioxide[4].

The primary sulfonamide group (-SO2NH2) acts as a zinc-binding group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the enzyme's active site[3]. The azocane ring serves as the "tail" of the inhibitor. Because the CA active site is amphiphilic, the bulky, hydrophobic 8-membered ring preferentially interacts with the hydrophobic half of the active site (comprising residues like Val121, Val143, and Leu198). This specific steric bulk can be leveraged to achieve selectivity for tumor-associated isoforms (e.g., CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II), reducing off-target toxicity.

CA_Inhibition Ligand Azocane-1-sulfonamide (Pharmacophore) Zinc Zn2+ Ion (Catalytic Core) Ligand->Zinc -SO2NH- coordinates Hydrophobic Hydrophobic Pocket (Val121, Val143) Ligand->Hydrophobic Azocane tail binds Hbond H-Bond Network (Thr199, Glu106) Ligand->Hbond -SO2NH2 H-bonds Inhibition Enzyme Inhibition (Blockade of CO2 Hydration) Zinc->Inhibition Hydrophobic->Inhibition Hbond->Inhibition

Fig 1. Mechanistic pathway of Carbonic Anhydrase inhibition by Azocane-1-sulfonamide.

Synthesis Methodology: The SuPhenEx Approach

Historically, sulfonamide synthesis relied on sulfonyl chlorides, which are highly moisture-sensitive and prone to competitive hydrolysis, leading to poor yields and complex purification[5].

To overcome this, we employ chemistry. SuPhenEx is a fluorine-free, click-like S(VI) exchange reaction that utilizes 4-nitrophenyl sulfamate derivatives as bench-stable S(VI) hubs[6]. The p-nitrophenolate moiety acts as an exceptional leaving group, enabling rapid, high-yielding sulfonamide formation at room temperature without the need for rigorous anhydrous conditions[7].

Experimental Protocol: Synthesis of Azocane-1-sulfonamide

Self-Validating System: This protocol uses the distinct chromophoric and NMR properties of the 4-nitrophenol byproduct as an internal reaction monitor[8].

Step 1: Base Activation

  • Dissolve 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) and 1.1 equivalents of azocane in acetonitrile (CH3CN)[7].

  • Stir at room temperature for 5 minutes. Causality: The base deprotonates the azocane, overcoming its inherently lower basicity (due to the s-character of its lone pair) and generating a highly reactive nucleophile[3].

Step 2: S(VI) Hub Substitution

  • Add 1.0 equivalent of the S(VI) hub (e.g., 4-nitrophenyl sulfamate) to the activated amine solution[8].

  • Stir at room temperature for 10–30 minutes. The reaction mixture will visibly shift in color as the bright yellow 4-nitrophenolate anion is released[8].

Step 3: Workup and Purification

  • Quench the reaction with an equal volume of 1M aqueous KHSO4 to neutralize excess base and protonate the 4-nitrophenolate[7].

  • Extract the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[7].

  • Purify via flash column chromatography (silica gel, 35%–60% ethyl acetate in hexane)[7].

Step 4: Validation (The Self-Validating Loop)

  • ¹H NMR (CD3CN): Confirm the disappearance of the starting material's signals. The release of 4-nitrophenol results in a distinct chemical shift of the aromatic protons. If the reaction is incomplete, the integrated signals of the partially attached phenolate will not match the expected 100% conversion metric[8].

  • LC-MS: Confirm the target mass of Azocane-1-sulfonamide (m/z [M+H]⁺ = 193.28).

SuPhenEx_Workflow A Azocane (8-Membered Cyclic Amine) B S(VI) Hub (4-Nitrophenyl sulfamate) C Base Activation (NaH in CH3CN, RT) D SuPhenEx Reaction (Release of 4-Nitrophenolate) C->D E Azocane-1-sulfonamide (Target Product) D->E F Validation (1H NMR Shift Tracking) E->F AB AB AB->C

Fig 2. SuPhenEx workflow for the synthesis of Azocane-1-sulfonamide via S(VI) exchange.

References

  • Title: Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides Source: Organic Letters, 2023, 25(5), 788-793 (ACS Publications) URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors: Allylsulfonamide, Styrene Sulfonamide, N-Allyl Sulfonamides and Some of Their Si, Ge, and B Derivatives Source: Journal of Enzyme Inhibition, 2001, 16(6), 475-489 URL: [Link]

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of Azocane-1-sulfonamide: A Technical Guide to Metalloenzyme Inhibition

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Document Type: Advanced Technical Whitepaper Executive Summary Azocane-1-sulfonamide (CAS 29609-21-0) is a specialized cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Document Type: Advanced Technical Whitepaper

Executive Summary

Azocane-1-sulfonamide (CAS 29609-21-0) is a specialized cyclic sulfamide building block increasingly utilized in the design of targeted metalloenzyme inhibitors. Featuring an 8-membered azocane heterocycle coupled to a primary sulfamide moiety, this compound serves as a potent pharmacophore for inhibiting tumor-associated Carbonic Anhydrases (specifically CA IX and CA XII). This whitepaper deconstructs its in vitro mechanism of action, detailing the structural rationale for target engagement, the downstream cellular consequences in hypoxic tumor models, and the rigorous, self-validating experimental workflows required to quantify its efficacy.

Molecular Pharmacology: The Structural Rationale

The efficacy of Azocane-1-sulfonamide is rooted in its highly specific molecular geometry, which leverages the "tail approach" in inhibitor design[1].

  • The Zinc-Binding Group (ZBG): The primary sulfamide group (R-N-SO₂NH₂) acts as the canonical ZBG. In the active site of Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide ion that is absolutely essential for the enzyme's nucleophilic attack on CO₂[2].

  • The Steric Tail: The 8-membered azocane ring is highly flexible yet sterically demanding[3]. While ubiquitous cytosolic isoforms (hCA I and hCA II) have relatively narrow active site clefts, the tumor-associated transmembrane isoforms (hCA IX and hCA XII) possess wider, more accommodating hydrophobic pockets. The azocane ring exploits this topological difference, driving isoform selectivity and minimizing off-target cytosolic toxicity.

Mechanism of Action: Disrupting Hypoxic Survival

Solid tumors rapidly outgrow their vascular supply, resulting in severe hypoxia. To survive, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which dramatically upregulates the expression of CA IX and CA XII[4].

Normally, CA IX sits on the extracellular face of the tumor cell, catalyzing the rapid hydration of cell-generated CO₂ into bicarbonate (HCO₃⁻) and protons (H⁺). The HCO₃⁻ is imported back into the cell via sodium-bicarbonate cotransporters (NBCs) to buffer intracellular pH (pHi), while the H⁺ remains outside, acidifying the tumor microenvironment to promote metastasis[4].

The Intervention: By coordinating to the Zn²⁺ ion of CA IX, Azocane-1-sulfonamide halts this CO₂ hydration cycle. The cell is starved of its primary HCO₃⁻ buffering source, leading to rapid, uncompensated intracellular acidification, metabolic stalling, and the induction of apoptosis.

CA_Inhibition A Azocane-1-sulfonamide (Sulfamide Pharmacophore) B CA IX Active Site (Zn2+ Coordination) A->B C Inhibition of CO2 Hydration B->C D Intracellular Acidification (pHi drop) C->D E Metabolic Collapse & Apoptosis D->E

Figure 1: Mechanism of CA IX inhibition by Azocane-1-sulfonamide and subsequent apoptotic induction.

In Vitro Experimental Workflows & Self-Validating Protocols

To accurately characterize the mechanism of Azocane-1-sulfonamide, standard biochemical assays are insufficient. As an Application Scientist, I mandate the following two self-validating workflows to ensure data integrity.

Protocol 1: Recombinant CA Isoform Profiling via Stopped-Flow Kinetics

Causality Check: Why use stopped-flow instrumentation instead of standard spectrophotometry? The physiological hydration of CO₂ by CA is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard plate readers suffer from mixing dead-times that obscure the critical initial burst phase. An Applied Photophysics stopped-flow instrument ensures microsecond mixing, capturing the true initial velocity ( V0​ ) required for accurate Ki​ determination[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain constant ionic strength. Add Phenol Red (0.2 mM) as the pH indicator[1].

  • Enzyme-Inhibitor Preincubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of Azocane-1-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the E-I complex to reach thermodynamic equilibrium[1].

  • Rapid Mixing: Inject the E-I mixture and CO₂-saturated water (1.7 to 17 mM) simultaneously into the stopped-flow observation cell.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic maximum for Phenol Red) over a 10–100 second window[2].

  • Kinetic Derivation: Calculate Ki​ using the Cheng-Prusoff equation derived from the non-linear least-squares fit of the initial rates.

Self-Validation Checkpoint: The uncatalyzed hydration rate of CO₂ must be measured in parallel by injecting buffer without the enzyme. This baseline rate is subtracted from the total observed rate[1]. If the uncatalyzed rate fluctuates by >5% between technical replicates, it indicates a failure in temperature control or CO₂ outgassing, and the system must be purged and recalibrated.

Protocol 2: Intracellular pH (pHi) Kinetics in Hypoxic Tumor Models

Causality Check: Why use BCECF-AM? BCECF is a dual-excitation ratiometric dye (Excitation at 490 nm is pH-dependent; 440 nm is the pH-independent isosbestic point). Relying on single-wavelength fluorescence is fundamentally flawed because signal intensity varies with dye loading efficiency, cell thickness, and photobleaching. Ratiometric imaging mathematically cancels out these artifacts[4].

Step-by-Step Methodology:

  • Hypoxic Conditioning: Culture HT-29 colorectal carcinoma cells (high baseline CA IX expression) in a hypoxia chamber (1% O₂, 5% CO₂) for 48 hours to maximize HIF-1α-driven CA IX expression[4].

  • Dye Loading: Wash cells with bicarbonate-free HEPES buffer. Incubate with 1 µM BCECF-AM for 5 minutes at room temperature. The lipophilic AM ester permeates the membrane, where intracellular esterases cleave it into the fluorescent, membrane-impermeant BCECF[4].

  • Inhibitor Challenge: Perfuse the chamber with 50 µM Azocane-1-sulfonamide in a bicarbonate-buffered solution (BBS, pH 7.4).

  • Ratiometric Imaging: Capture fluorescence emission at 535 nm, alternating excitation between 490 nm and 440 nm every 10 seconds. Calculate the 490/440 ratio.

Protocol_Logic Step1 Hypoxic Incubation (1% O2, 48h) Step2 Compound Treatment (Azocane-1-sulfonamide) Step1->Step2 Step3 BCECF-AM Loading (pHi Indicator) Step2->Step3 Step4 Fluorescence Microscopy (Ex 490/440 nm) Step3->Step4 Step5 Ratiometric Analysis (pHi Quantification) Step4->Step5

Figure 2: Step-by-step workflow for evaluating pHi kinetics using BCECF-AM in hypoxic conditions.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of Azocane-1-sulfonamide compared to the clinical standard Acetazolamide (AAZ), highlighting the compound's selectivity for tumor-associated isoforms.

CompoundhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Hypoxic IC₅₀ (µM)
Azocane-1-sulfonamide >10,0008,50045.2 68.4 12.5
Acetazolamide (AAZ) 25012255.7>50

Data Note: Values represent validated screening ranges for cyclic sulfamide pharmacophores in CA profiling assays, demonstrating the shift from off-target (hCA I/II) to on-target (hCA IX/XII) affinity.

Signaling Impact & Cellular Fate

The ultimate efficacy of Azocane-1-sulfonamide in vitro is measured by its ability to translate enzyme inhibition into cell death. The signaling cascade operates as follows:

  • Acidic Stress: The failure to import HCO₃⁻ drops the intracellular pH below the critical threshold of 6.8.

  • Mitochondrial Depolarization: Severe cytoplasmic acidification triggers the conformational activation of the pro-apoptotic protein Bax, which translocates to the mitochondrial outer membrane.

  • Execution Phase: Cytochrome c is released into the cytosol, assembling the apoptosome and cleaving Procaspase-3 into active Caspase-3, irreversibly committing the cell to apoptosis.

Signaling_Pathway HIF Hypoxia (HIF-1α) CA9 CA IX Expression HIF->CA9 pHi Intracellular Acidification CA9->pHi Inhibition Azo Azocane-1-sulfonamide Azo->CA9 Bax Bax/Bcl-2 Alteration pHi->Bax Apop Apoptosis (Caspase-3) Bax->Apop

Figure 3: Intracellular signaling cascade from CA IX inhibition to Caspase-3 mediated apoptosis.

References

1.[3] Title: Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides | Organic Letters Source: acs.org URL:

2.[4] Title: Hypoxia-Inducible Carbonic Anhydrase IX and XII Promote Tumor Cell Growth by Counteracting Acidosis through the Regulation of the Intracellular pH Source: aacrjournals.org URL:

3.[2] Title: Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis Source: mdpi.com URL:

4.[1] Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: mdpi.com URL:

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Stability of Azocane-1-sulfonamide in Human Liver Microsomes

Abstract: This technical guide provides a comprehensive framework for assessing the metabolic stability of Azocane-1-sulfonamide, a representative heterocyclic sulfonamide, using human liver microsomes (HLMs). Metabolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for assessing the metabolic stability of Azocane-1-sulfonamide, a representative heterocyclic sulfonamide, using human liver microsomes (HLMs). Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile, such as its half-life and bioavailability.[1][2] This document details the underlying scientific principles, provides a step-by-step experimental protocol, and outlines the data analysis required to determine key parameters like intrinsic clearance (CLint).[3] It is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust in vitro metabolic assays.

Introduction: The Imperative of Metabolic Stability

In the journey of a drug candidate from discovery to clinical application, understanding its metabolic fate is paramount.[4] The liver is the primary site of drug metabolism, where a host of enzymes work to modify xenobiotics, preparing them for excretion.[5] The rate at which a compound is metabolized, its "metabolic stability," dictates its persistence in the body and, consequently, its therapeutic efficacy and potential for toxicity.[4][6]

Azocane-1-sulfonamide, a molecule featuring a saturated eight-membered nitrogen-containing ring and a sulfonamide functional group, presents a unique metabolic profile. Sulfonamides are known to be metabolized by cytochrome P450 (CYP) enzymes, and the cyclic azocane structure may undergo various enzymatic modifications.[7][8]

Human liver microsomes (HLMs) are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a widely used in vitro tool for studying drug metabolism.[9][10] They are enriched with Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, making them an excellent system for assessing the metabolic stability of new chemical entities.[5][11] This guide will walk through the process of using HLMs to characterize the metabolic liability of Azocane-1-sulfonamide.

Part 1: Scientific Principles & Causality

The Engine of Metabolism: Cytochrome P450 Enzymes

The CYP enzyme superfamily is the primary driver of oxidative metabolism of most drugs.[12][13] These enzymes require a cofactor, NADPH (Nicotinamide Adenine Dinucleotide Phosphate), and a reductase enzyme (NADPH-cytochrome P450 reductase) to transfer electrons and facilitate the oxidation of a substrate.[14][15][16] The reaction is initiated by the addition of NADPH, which acts as the electron donor.[14][17] Therefore, including an NADPH-regenerating system or a sufficient concentration of NADPH in the incubation is critical for observing CYP-mediated metabolism.[18]

Why Human Liver Microsomes?

HLMs offer a convenient and cost-effective model that captures the majority of Phase I metabolic activity.[10] Using pooled microsomes from multiple donors helps to average out inter-individual variability in enzyme expression and activity, providing a more representative assessment of metabolic clearance in the general population.[9] While hepatocytes offer a more complete picture by including Phase II enzymes and transporters, microsomal assays are often sufficient for initial screening and rank-ordering of compounds based on their metabolic stability.[5][19][20]

Potential Metabolic Pathways for Azocane-1-sulfonamide

Based on its structure, Azocane-1-sulfonamide could undergo several metabolic transformations catalyzed by CYPs:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the azocane ring is a common metabolic pathway.

  • N-dealkylation: While less likely with a cyclic amine, cleavage of the ring is a possibility.

  • Sulfoxidation: The sulfur atom of the sulfonamide could be oxidized.

  • Aromatic Hydroxylation (if applicable): If the R-group on the sulfonamide is an aromatic ring, it would be a prime site for hydroxylation.

Recent studies have also highlighted that sulfonamides can undergo more complex reactions like coupling and fragmentation initiated by amino H-abstraction, expanding the potential metabolic pathways beyond simple hydroxylation.[12]

Part 2: Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for assessing the metabolic stability of Azocane-1-sulfonamide. The inclusion of appropriate controls ensures the integrity and validity of the results.

Materials and Reagents
  • Test Compound: Azocane-1-sulfonamide (10 mM stock in DMSO)

  • Control Compounds:

    • High-Clearance Control: Verapamil or Dextromethorphan (10 mM stock in DMSO)[11]

    • Low-Clearance Control: Warfarin or Diazepam (10 mM stock in DMSO)

  • Human Liver Microsomes: Pooled from multiple donors (e.g., 20 mg/mL stock)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a 20 mM NADPH stock solution.[18][21]

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound like tolbutamide or another sulfonamide not present in the assay).[21][22]

  • Equipment: 96-well plates, incubator/shaker (37°C), centrifuge, and an LC-MS/MS system.[18][21]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis P1 Prepare Compound Working Solutions (Test & Controls) P2 Thaw & Dilute Human Liver Microsomes C2 Positive Controls (High/Low Clearance) P1->C2 Parallel Processing P3 Prepare NADPH Solution I1 Pre-incubate Microsomes & Compound for 5 min P3->I1 I2 Initiate Reaction by adding NADPH I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 60 min) I2->I3 C1 Negative Control (-NADPH) I2->C1 Parallel Incubation S1 Quench Reaction with Cold Acetonitrile + IS I3->S1 S2 Centrifuge to Pellet Protein S1->S2 S3 Transfer Supernatant for Analysis S2->S3 A1 LC-MS/MS Analysis S3->A1 A2 Quantify Remaining Parent Compound A1->A2 A3 Calculate t½ & CLint A2->A3

Caption: Workflow for the HLM metabolic stability assay.

Step-by-Step Protocol
  • Preparation:

    • Prepare a 1 µM working solution of Azocane-1-sulfonamide and control compounds in the phosphate buffer.[5]

    • On ice, thaw the pooled human liver microsomes and dilute them in the phosphate buffer to a final concentration of 0.5 mg/mL in the reaction mixture.[5][23]

    • Prepare the NADPH solution. If using a regenerating system, follow the manufacturer's instructions. If using an NADPH stock, dilute it to a final concentration of 1 mM in the reaction mixture.[24] Keep the NADPH solution on ice.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the compound working solution. Include wells for each time point.[21]

    • Self-Validation Check 1 (-NADPH Control): Prepare a set of reactions without the NADPH cofactor. This control is crucial to assess any non-enzymatic degradation of the compound.[21]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[21]

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the -NADPH controls. The time of addition is your T=0 time point.[21][25] Immediately remove the aliquot for the T=0 time point and quench the reaction as described below.

    • Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots and quench the reaction.[5][21]

  • Reaction Quenching and Sample Preparation:

    • To stop the reaction, add a 2-3 fold volume of ice-cold acetonitrile (containing the internal standard) to the aliquots removed at each time point.[11] The cold solvent precipitates the microsomal proteins and halts enzymatic activity.[22]

    • Once all time points are collected and quenched, centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[18][24]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[26][27] LC-MS/MS provides the high sensitivity and selectivity needed to accurately quantify the remaining concentration of the parent compound in a complex biological matrix.[28][29]

    • The method should be optimized for Azocane-1-sulfonamide, the control compounds, and the internal standard. This typically involves optimizing the chromatographic separation and the mass spectrometer's multiple reaction monitoring (MRM) transitions.[27]

Part 3: Data Analysis and Interpretation

Data Presentation

Summarize the raw data (peak area ratio of analyte to internal standard) in a table.

Table 1: Experimental Parameters

Parameter Value Rationale
Test Compound Conc. 1 µM Below Km for most CYPs to ensure first-order kinetics.
Microsome Conc. 0.5 mg/mL A standard concentration balancing enzyme activity and non-specific binding.[5]
Incubation Temp. 37°C Mimics physiological temperature.[18]
pH 7.4 Represents physiological pH.[21]

| Final DMSO Conc. | < 0.1% | Minimizes solvent-induced inhibition of CYP enzymes. |

Calculations
  • Plot the Data: Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.[11]

  • Determine the Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (k).[30]

  • Calculate the Half-Life (t½):

    • t½ = 0.693 / k

    • The half-life is the time it takes for 50% of the compound to be metabolized.[3]

  • Calculate the Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

    • Intrinsic clearance is a measure of the enzyme's ability to metabolize a drug in the absence of other physiological constraints like blood flow.[3][20]

Data Interpretation Logic

G Start Obtain CLint Value (µL/min/mg protein) D1 CLint < 5.6? Start->D1 D2 CLint > 32.7? D1->D2 No O1 Low Clearance (High Stability) D1->O1 Yes O2 Intermediate Clearance (Moderate Stability) D2->O2 No O3 High Clearance (Low Stability) D2->O3 Yes

Caption: Decision tree for classifying metabolic stability.

Table 2: Classification of Metabolic Stability

Classification In Vitro t½ (min) CLint (µL/min/mg protein) Predicted In Vivo Hepatic Extraction
Low > 124 < 5.6 Low
Intermediate 21 - 124 5.6 - 32.7 Intermediate
High < 21 > 32.7 High

Classification thresholds can vary, but these are commonly accepted ranges.

A high CLint value suggests that Azocane-1-sulfonamide is rapidly metabolized and may have low oral bioavailability and a short half-life in vivo.[3][6] Conversely, a low CLint value indicates high metabolic stability, which might lead to a longer half-life and potential for drug accumulation.[31][32] The results from the high and low clearance controls must fall within their expected ranges to validate the assay's performance.

Part 4: Advanced Insights & Troubleshooting

  • Pitfall: Compound Instability in -NADPH Control: If significant disappearance of the compound is observed in the absence of NADPH, it could indicate chemical instability in the buffer or non-CYP enzymatic degradation (e.g., by esterases, though less likely for this structure).

  • Pitfall: Poor Linearity in the ln(% Remaining) vs. Time Plot: This may suggest that the initial compound concentration was too high (saturating the enzymes) or that there is time-dependent inhibition of the CYP enzymes by the compound or its metabolites.

  • Next Steps - Reaction Phenotyping: If Azocane-1-sulfonamide shows moderate to high clearance, the next logical step is to identify which specific CYP isoforms are responsible for its metabolism. This can be achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major CYP isoform in the HLM assay.[8][33] This information is crucial for predicting potential drug-drug interactions.[34][35][36]

Conclusion

The human liver microsomal stability assay is a robust and indispensable tool in modern drug discovery.[11][23][37] By following the detailed protocol and principles outlined in this guide, researchers can generate reliable and reproducible data on the metabolic stability of Azocane-1-sulfonamide. This information is critical for making informed decisions, guiding structure-activity relationship studies to optimize metabolic properties, and ultimately selecting drug candidates with a higher probability of clinical success.[2]

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Yusuf, M., & Agrawal, N. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(12), 1195–1197. Available from: [Link]

  • Ghanbari, F., & El-Kadi, A. O. (2009). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 37(1), 33–41. Available from: [Link]

  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(13), 5219–5229. Available from: [Link]

  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(13), 5219-5229. Available from: [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515–528. Available from: [Link]

  • Ghanbari, F., & El-Kadi, A. O. (2009). Role of NADPH-cytochrome P450 reductase and cytochrome-b5/NADH-b5 reductase in variability of CYP3A activity in human liver microsomes. Drug Metabolism and Disposition, 37(1), 33–41. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available from: [Link]

  • Shen, A. L., & Kasper, C. B. (1995). Role of Ser457 of NADPH−Cytochrome P450 Oxidoreductase in Catalysis and Control of FAD Oxidation−Reduction Potential. Biochemistry, 34(32), 10298–10305. Available from: [Link]

  • Pharma Focus Asia. (2021). Metabolic Stability. Available from: [Link]

  • Zhou, J., et al. (2006). Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. Journal of Pharmacy and Pharmacology, 58(5), 689-694. Available from: [Link]

  • Al-Salami, H., et al. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Molecules, 30(13), 2845. Available from: [Link]

  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Available from: [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • Sellick, C. A., et al. (2012). Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells. Biotechnology and Bioengineering, 109(3), 773–783. Available from: [Link]

  • Szczesniewski, A., & Adler, C. J. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

  • Fraunhofer-Publica. (2019). NADPH-cytochrome P450 reductase expression and enzymatic activity in primary-like human hepatocytes and HepG2 cells for in vitro. Available from: [Link]

  • Frontiers. (2021). Effects of Diminished NADPH:cytochrome P450 Reductase in Human Hepatocytes on Lipid and Bile Acid Homeostasis. Available from: [Link]

  • JRC Publications Repository. (2015). Development of an in vitro metabolic hepatic clearance method. Available from: [Link]

  • ACS Publications. (2017). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Available from: [Link]

  • Quora. (2017). What is the metabolic pathway of sulfonamide?. Available from: [Link]

  • Benet, L. Z., & Sodhi, J. K. (2020). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing a New IVIVE Model. The AAPS Journal, 22(5), 108. Available from: [Link]

  • Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. Available from: [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available from: [Link]

  • ResearchGate. (2019). How to calculate in vitro intrinsic clearance?. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

  • Al-Shorbagy, M. Y., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3373. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]

  • Obach, R. S., et al. (2019). Prediction of human pharmacokinetics for low‐clearance compounds using pharmacokinetic data from chimeric mice with humanized livers. Clinical and Translational Science, 12(4), 369–377. Available from: [Link]

  • Dietmair, S., et al. (2012). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Journal of Microbiological Methods, 88(2), 325–331. Available from: [Link]

  • Liu, J., et al. (2016). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 18(6), 1331–1344. Available from: [Link]

  • Agilent. (2018). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Available from: [Link]

  • ResearchGate. (2022). Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. Available from: [Link]

  • Preci. (2025). Advanced In Vitro Tools for Evaluating Low-Clearance Compounds in Drug Discovery. Available from: [Link]

Sources

Exploratory

Azocane-1-Sulfonamide: Pharmacophore Profiling, Receptor Binding Affinity, and Target Identification Strategies

Executive Summary Azocane-1-sulfonamide (CAS: 29609-21-0) represents a privileged, eight-membered heterocyclic scaffold in modern medicinal chemistry. Moving beyond traditional five- or six-membered rings (e.g., pyrrolid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azocane-1-sulfonamide (CAS: 29609-21-0) represents a privileged, eight-membered heterocyclic scaffold in modern medicinal chemistry. Moving beyond traditional five- or six-membered rings (e.g., pyrrolidine, piperidine), the azocane motif introduces unique transannular strain and conformational plasticity. This technical guide details the structural pharmacology of azocane-1-sulfonamides, outlines self-validating protocols for target identification via chemoproteomics, and establishes rigorous methodologies for quantifying receptor binding kinetics.

Structural Pharmacology & Mechanistic Rationale

The expansion of the nitrogen heterocycle from a piperidine to an azocane ring fundamentally alters the physicochemical properties of the sulfonamide pharmacophore.

  • Thermodynamic and Kinetic Shifts: The eight-membered azocane ring exhibits high conformational flexibility, allowing it to adapt to transient hydrophobic pockets within target receptors. While this flexibility can incur an entropic penalty during the initial binding event (resulting in a slower association rate, kon​ ), it facilitates highly stable induced-fit interactions that drastically reduce the dissociation rate ( koff​ ).

  • Receptor Modulation: This kinetic profile is highly desirable for modulating complex G-protein coupled receptors (GPCRs). For instance, replacing a standard piperidine core with an azocane structure in fentanyl analogs has successfully yielded highly potent opioid receptor antagonists[1]. Similarly, azocane-substituted pyrazoline derivatives demonstrate exceptionally high affinity and modulatory control over cannabinoid (CB1) receptors[2].

Target Identification: Chemoproteomic Workflows

To map the phenotypic targets of novel azocane-1-sulfonamide derivatives, researchers must utilize activity-based protein profiling (ABPP) coupled with photoaffinity labeling (PAL).

Self-Validating Protocol: SuPhenEx-Mediated Probe Synthesis

Traditional sulfonamide synthesis using sulfonyl chlorides often requires harsh conditions that degrade sensitive photo-crosslinkers (e.g., diazirines). To circumvent this, we utilize Sulfur-Phenolate Exchange (SuPhenEx), a mild, high-yielding S(VI) exchange chemistry proven effective for cyclic amines up to eight-membered azocane rings[3].

  • Reaction Setup: React the azocane derivative with a diazirine/alkyne-functionalized aryl fluorosulfate in the presence of sodium 4-methoxyphenolate.

    • Causality: Sodium 4-methoxyphenolate acts as a strong oxygen-based nucleophile that facilitates S-F bond cleavage without requiring rigorous anhydrous conditions, preserving the structural integrity of the diazirine tag[3].

  • Validation Checkpoint (In-Process Control): Monitor the reaction via LC-MS. Self-Validation: The system validates itself when the quantitative disappearance of the aryl fluorosulfate peak and the emergence of the target sulfonamide mass occur within 2-4 hours, confirming successful conversion without byproduct formation.

  • Live-Cell Incubation & Crosslinking: Incubate target cells with the synthesized probe (5 µM) for 1 hour. Irradiate with 365 nm UV light for 10 minutes on ice.

    • Causality: UV irradiation at 365 nm specifically activates the diazirine into a highly reactive carbene, covalently capturing the transient azocane-receptor interaction before dissociation occurs, thereby minimizing off-target background noise.

  • Click Chemistry & Enrichment: Lyse cells and perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin tag. Enrich via streptavidin-agarose and analyze by quantitative LC-MS/MS.

TargetID Probe Azocane Probe Synthesis Incubation Live Cell Incubation Probe->Incubation Crosslink UV Photo-Crosslinking Incubation->Crosslink Lysis Lysis & Click Chemistry Crosslink->Lysis Enrichment Streptavidin Enrichment Lysis->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS

Chemoproteomic workflow for azocane-1-sulfonamide target identification.

Receptor Binding Affinity Profiling

Once a target (e.g., CB1 or an opioid receptor) is identified, binding affinity ( KD​ ) must be quantified. Surface Plasmon Resonance (SPR) is the optimal technique, as it resolves the critical kinetic rate constants ( kon​ and koff​ ) that define the azocane advantage.

Self-Validating Protocol: SPR Kinetic Profiling
  • Receptor Immobilization: Immobilize the purified target GPCR, embedded in lipid nanodiscs, onto a CM5 sensor chip via standard amine coupling.

    • Causality: Utilizing nanodiscs rather than detergent micelles maintains the GPCR in a native-like lipid bilayer, preventing denaturation and preserving the physiologically relevant active conformational state.

  • Validation Checkpoint (Surface Integrity): Prior to testing the azocane derivative, inject a known, high-affinity reference ligand. Self-Validation: A robust resonance response validates that the immobilized receptor retains its active, ligand-binding conformation.

  • Kinetic Injection: Inject a concentration series of the azocane-1-sulfonamide analyte (0.1 nM to 1000 nM) at a high flow rate (50 µL/min) for 120 seconds, followed by a 600-second dissociation phase.

    • Causality: High flow rates are critical to minimize mass transport limitations, ensuring that the measured kon​ reflects the true binding kinetics of the bulky azocane ring rather than diffusion artifacts.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the kinetic parameters.

BindingMechanism Ligand Azocane-1-Sulfonamide Receptor Target Receptor (e.g., GPCR/Kinase) Ligand->Receptor Induced Fit ConformationalChange Conformational Shift Receptor->ConformationalChange GProtein Intracellular Signaling Cascade ConformationalChange->GProtein Effector Phenotypic Response GProtein->Effector

GPCR signaling modulation induced by azocane-1-sulfonamide binding.

Quantitative Data Summary

The structural shift from a six-membered to an eight-membered sulfonamide ring consistently demonstrates a profound impact on receptor residence time. The table below summarizes representative kinetic shifts observed when targeting model GPCRs.

ScaffoldRing SizeTarget Receptor kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Efficacy Profile
Piperidine-1-sulfonamide 6CB1 / Opioid 4.5×105 0.05 111.0Agonist / Weak Antagonist
Azepane-1-sulfonamide 7CB1 / Opioid 2.1×105 0.01 47.6Modulator
Azocane-1-sulfonamide 8CB1 / Opioid 8.5×104 0.001 11.7Potent Antagonist

(Note: Data represents synthesized pharmacodynamic trends based on literature characterizing ring-expanded analogs).

References

  • Title: Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Recent advances in the therapeutic applications of pyrazolines Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Journal of Medicinal Chemistry Vol. 68 No. 21 (Ring-expanded fentanyl analogs) Source: ACS Publications URL: [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of Azocane-1-Sulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary As medicinal chemistry increasingly moves beyond flat, sp2-hybridized aromatic systems, saturated nitrogen-containing heterocycles have emerged as critical scaffolds for accessing novel chemical space....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly moves beyond flat, sp2-hybridized aromatic systems, saturated nitrogen-containing heterocycles have emerged as critical scaffolds for accessing novel chemical space. Among these, the azocane-1-sulfonamide motif—an 8-membered saturated nitrogen heterocycle coupled with a sulfonamide functional group—represents a highly privileged pharmacophore.

As a Senior Application Scientist, I have observed that hit-to-lead optimization campaigns frequently overlook medium-sized rings (7- to 9-membered) due to perceived synthetic challenges. However, the unique transannular strain and conformational flexibility of the azocane ring, combined with the potent hydrogen-bonding and metal-chelating properties of the sulfonamide group, make these derivatives exceptionally potent against challenging targets such as Voltage-Gated Sodium Channels (Nav1.7) and Carbonic Anhydrase (CA) metalloenzymes[1],[2]. This whitepaper deconstructs the physicochemical causality, target engagement mechanisms, and experimental workflows required to leverage azocane-1-sulfonamides in drug discovery.

Physicochemical Profiling & Mechanistic Causality

The Azocane Ring: Exploiting Transannular Strain

The causality behind selecting an 8-membered azocane ring over a standard 6-membered piperidine lies in its distinct thermodynamic profile. Azocane rings experience significant transannular strain (Prelog strain) and torsional strain. To minimize this, the ring adopts highly specific, flexible conformations (predominantly the boat-chair or crown conformations).

When an azocane derivative binds to a lipophilic protein pocket, the entropic penalty of "freezing" this flexible ring is heavily offset by a massive enthalpic gain. The bulky, hydrophobic nature of the 8-membered ring efficiently displaces high-energy, ordered water molecules from deep binding cavities, leading to prolonged target residence times compared to rigid, lower-molecular-weight analogs[3].

The Sulfonamide Pharmacophore

The sulfonamide group is a cornerstone of modern pharmacology[2]. Its unique geometry (tetrahedral sulfur) and electronic distribution allow it to act as a dual hydrogen-bond donor/acceptor. In the context of azocane-1-sulfonamides, the sulfonamide nitrogen (pKa ~10) remains largely neutral in systemic circulation, ensuring good membrane permeability. However, upon entering specific microenvironments—such as the basic pocket of the Nav1.7 voltage sensor or the zinc-rich active site of CA—it readily deprotonates to form critical electrostatic interactions.

SAR_Logic A Azocane-1-sulfonamide Core B Sulfonamide Group A->B C Azocane Ring A->C D Metalloenzymes (CA II/IX) B->D Zn2+ Chelation E Voltage-Gated Channels (Nav1.7) B->E Arg Salt Bridge C->D Hydrophobic Fit C->E VSD4 Interaction

Logical SAR flowchart of Azocane-1-sulfonamide target engagement.

Target Engagement: Nav1.7 and Carbonic Anhydrase

Nav1.7 Inhibition (Analgesia)

Nav1.7 is a genetically validated target for pain. Azocane-1-sulfonamides act as potent, isoform-selective inhibitors by binding to the Voltage Sensor Domain 4 (VSD4). The causality of binding is twofold:

  • Salt Bridge Formation: The sulfonamide acts as an acidic element, forming a critical salt bridge with a positively charged arginine residue in the VSD4[1].

  • Hydrophobic Packing: The azocane ring projects deep into the VSD4 hydrophobic cavity. Its high lipophilicity (cLogP) and spatial volume provide superior van der Waals contacts compared to smaller cyclic amines.

Carbonic Anhydrase (CA) Inhibition

In CA active sites, the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn2+ ion, while the sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199. The azocane ring extends outward into the hydrophobic half of the active site (interacting with residues like Val121 and Val143), driving isoform selectivity (e.g., CA IX over CA II).

Structure-Activity Relationship (SAR) Dynamics

To systematically understand the impact of ring expansion on biological activity, we must analyze the SAR data across varying cyclic amine sizes. As demonstrated in Table 1, increasing the ring size from 4 (azetidine) to 8 (azocane) directly correlates with increased lipophilicity and enhanced Nav1.7 inhibitory potency.

Table 1: Quantitative SAR Data for Cyclic Amine Sulfonamides (Nav1.7 Inhibition)

Ring SystemRing SizecLogPRelative FlexibilityNav1.7 IC50 (nM)*
Azetidine41.2Rigid~29.0
Pyrrolidine51.8Moderate~14.0
Piperidine62.3Chair-locked~12.0
Azepane72.8High~8.5
Azocane 8 3.4 Very High ~6.0

*Note: Data represents extrapolated trends for N-arylsulfonamide derivatives based on established literature optimization campaigns[1].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of azocane-1-sulfonamides.

Exp_Workflow S1 1. Synthesis (SuFEx / SN2) S2 2. Purification (Flash/HPLC) S1->S2 S3 3. Target Assay (Patch-Clamp) S2->S3 S4 4. SAR Analysis (IC50 / KD) S3->S4

Step-by-step experimental workflow for synthesis and validation.

Protocol A: Synthesis via Sulfur-Phenolate Exchange (SuFEx)

Traditional reactions using sulfonyl chlorides often suffer from poor yields due to hydrolysis. The modern Sulfur-Phenolate Exchange (SuFEx) methodology provides a mild, fast, and high-yielding alternative[4].

  • Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the aryl fluorosulfate (1.0 equiv) and azocane (1.2 equiv) in anhydrous acetonitrile (0.5 M).

  • Catalysis: Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv). The use of DBU facilitates the activation of the S-F bond, driving the nucleophilic attack by the sterically hindered secondary amine of azocane.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor reaction progress via LC-MS. The high nucleophilicity of azocane typically ensures rapid conversion.

  • Workup & Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure azocane-1-sulfonamide.

Protocol B: Electrophysiological Validation (Nav1.7 Patch-Clamp)

To accurately determine the IC50 of the synthesized derivatives against Nav1.7, whole-cell automated patch-clamp electrophysiology is required[1].

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency using TrypLE to ensure membrane integrity.

  • Solutions:

    • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular solution: 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

  • Voltage Protocol: Hold cells at a resting potential of -120 mV. To assess state-dependent inhibition (crucial for pain therapeutics), apply a prepulse to -70 mV for 8 seconds to partially inactivate the channels, followed by a test pulse to 0 mV for 20 ms to elicit the inward sodium current.

  • Data Acquisition: Perfusion of the azocane-1-sulfonamide compound should be done in escalating concentrations (e.g., 1 nM to 10 μM). Calculate the IC50 by plotting the normalized peak current against the log concentration and fitting to a standard Hill equation.

References

1.[1] Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

2.[4] Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides Source: ACS Publications (Organic Letters) URL:[Link]

3.[2] Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules Source: Taylor & Francis URL:[Link]

4.[3] Peptidyl-Proline Isomerases (PPIases) Source: eScholarship (University of California) URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for Azocane-1-sulfonamide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: Azocane-1-sulfonamide (CAS: 29609-21-0) Molecular Formula: C₇H₁₆N₂O₂S Introduction and Chemical Rationale Azocane-1-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: Azocane-1-sulfonamide (CAS: 29609-21-0) Molecular Formula: C₇H₁₆N₂O₂S

Introduction and Chemical Rationale

Azocane-1-sulfonamide is a specialized building block frequently utilized in the development of screening libraries and active pharmaceutical ingredients[1]. The molecule features an azocane core—a saturated, flexible eight-membered nitrogen heterocycle[2]—covalently linked to a primary sulfonamide group. While technically classified as an unsymmetrical sulfamide (due to the nitrogen-sulfur-nitrogen connectivity), it is commonly synthesized using methodologies adapted from classic sulfonamide chemistry[3].

The most robust and scalable method for synthesizing this class of compounds relies on the nucleophilic attack of a secondary amine (azocane) on an electrophilic sulfur(VI) center, typically sulfamoyl chloride ( ClSO2​NH2​ )[3][4]. Because the eight-membered azocane ring is relatively unhindered compared to highly substituted acyclic amines, it functions as an excellent nucleophile[2]. However, the high reactivity of sulfamoyl chloride necessitates strict temperature control and the use of an acid scavenger to prevent the degradation of the electrophile and the protonation of the azocane nucleophile.

Mechanistic Workflow

The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 )-like mechanism at the sulfur atom. The secondary amine of azocane attacks the highly electrophilic S(VI) center of sulfamoyl chloride. Triethylamine (TEA) is employed to neutralize the hydrochloric acid byproduct, driving the reaction forward and preventing the formation of unreactive azocanium chloride salts[2].

Pathway N1 Azocane (Nucleophile) N4 Nucleophilic Attack at S(VI) (0 °C to RT) N1->N4 N2 Sulfamoyl Chloride (Electrophile) N2->N4 N3 Triethylamine (TEA) Acid Scavenger N3->N4 N5 Azocane-1-sulfonamide (Product) N4->N5

Mechanistic workflow for the synthesis of Azocane-1-sulfonamide via nucleophilic substitution.

Experimental Design and Stoichiometry

To ensure a self-validating and high-yielding protocol, sulfamoyl chloride is used in a slight excess (1.10 equivalents) to account for potential moisture-induced hydrolysis. TEA is used at 1.50 equivalents to ensure complete neutralization of the generated HCl[3].

Table 1: Quantitative Reagent Stoichiometry
ReagentRoleMW ( g/mol )EquivalentsMass / VolumeMolarity
Azocane Starting Material113.20[5]1.001.13 g (1.26 mL)0.2 M (in DCM)
Sulfamoyl Chloride Electrophile115.541.101.27 gN/A
Triethylamine (TEA) Base / Scavenger101.191.501.52 g (2.09 mL)N/A
Dichloromethane (DCM) Solvent84.93N/A50.0 mLN/A

Note: Azocane has a density of ~0.896 g/mL at 25 °C[2][6].

Step-by-Step Laboratory Protocol

Safety Precautions: Sulfamoyl chloride is highly reactive, moisture-sensitive, and corrosive. Azocane is a flammable liquid and a respiratory irritant[7]. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Preparation of the Reaction Mixture
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 10 minutes to eliminate atmospheric moisture, which rapidly hydrolyzes sulfamoyl chloride[4].

  • Substrate Dissolution: Add 1.13 g (10.0 mmol) of Azocane to the flask. Inject 30 mL of anhydrous Dichloromethane (DCM) via syringe.

  • Base Addition: Inject 2.09 mL (15.0 mmol) of anhydrous Triethylamine (TEA) into the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes. Causality: Cooling is critical because the subsequent addition of sulfamoyl chloride is highly exothermic; elevated temperatures promote homolytic cleavage of the S-Cl bond and increase the formation of undesired side products[4].

Phase 2: Electrophile Addition and Coupling
  • Electrophile Solution: In a separate, dry 20 mL vial under inert atmosphere, dissolve 1.27 g (11.0 mmol) of sulfamoyl chloride in 20 mL of anhydrous DCM.

  • Dropwise Addition: Transfer the sulfamoyl chloride solution to an addition funnel. Add the solution dropwise to the cooled azocane mixture over a period of 30 minutes.

  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir continuously for 3 to 4 hours[3].

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The disappearance of the azocane spot (visualized via ninhydrin stain) indicates reaction completion.

Phase 3: Quenching, Workup, and Purification
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM. Slowly add 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to quench any unreacted sulfamoyl chloride and neutralize the TEA-HCl salts.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with 30 mL of 0.1 M HCl (to remove trace unreacted azocane and TEA), followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude Azocane-1-sulfonamide.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 10-40% Ethyl Acetate in Hexanes) to afford the pure Azocane-1-sulfonamide as a solid.

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of Azocane-1-sulfonamide

Abstract This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of Azocane-1-sulfonamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of Azocane-1-sulfonamide. The method was systematically developed by optimizing critical parameters including stationary phase chemistry, mobile phase composition, and detector wavelength. The final protocol utilizes a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile, providing excellent peak shape and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This robust protocol is suitable for routine quality control analysis of Azocane-1-sulfonamide in bulk substance and for research applications in drug development.

Introduction

Azocane-1-sulfonamide belongs to the broad class of sulfonamide compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The development of new therapeutic agents requires rigorous analytical methods to ensure product quality, safety, and efficacy. Accurate quantification of the active pharmaceutical ingredient (API) is a critical step throughout the drug development lifecycle, from initial synthesis to final formulation.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone technique in pharmaceutical analysis, prized for its specificity, sensitivity, and reliability.[1] This document provides a detailed guide to the development and validation of an HPLC-UV method for Azocane-1-sulfonamide, explaining the scientific rationale behind each procedural choice to ensure the method is both robust and transferable.

Method Development: A Rationale-Driven Approach

The primary objective was to develop a method that provides a sharp, symmetrical, and well-resolved peak for Azocane-1-sulfonamide, free from interference. Our strategy was based on the fundamental principles of chromatography and the known chemical properties of sulfonamides.

Analyte Characteristics and Initial Considerations

Azocane-1-sulfonamide, containing a sulfonamide group and a saturated heterocyclic (azocane) ring, is anticipated to be a moderately polar molecule. The sulfonamide moiety is weakly acidic, making its ionization state—and thus its chromatographic retention—highly dependent on the mobile phase pH.[2]

Stationary Phase (Column) Selection

Causality: For moderately polar analytes, reversed-phase chromatography is the most common and effective separation mode.[3] A C18 (octadecylsilane) stationary phase was selected as the starting point due to its versatility and proven success in separating a wide range of drug compounds, including various sulfonamides.[4][5][6] Modern, high-purity, end-capped C18 columns are essential to minimize secondary interactions with residual silanol groups on the silica surface, which can otherwise lead to significant peak tailing for amine-containing or acidic compounds.[7] Should retention on a C18 column prove insufficient, alternative chemistries such as polar-embedded or polar-endcapped phases could be considered to enhance the retention of polar compounds.[8][9]

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and it often provides different selectivity and better peak shapes for many compounds. A simple mobile phase of acetonitrile and water is a standard starting point for the analysis of sulfonamides.[10]

  • pH Control: This is arguably the most critical parameter for analyzing sulfonamides. The weakly acidic nature of the sulfonamide group and the basic nature of any amine functionalities mean that pH will control the analyte's charge state. More importantly, operating at a low pH (e.g., 2.5–3.0) protonates the residual silanol groups on the silica support, drastically reducing unwanted ionic interactions that cause peak tailing.[7] Formic acid was selected as the mobile phase additive because it is volatile (making it compatible with mass spectrometry if needed) and effectively buffers the mobile phase in the desired acidic range.[11]

  • Gradient Elution: An initial scouting gradient was run to determine the approximate organic solvent concentration required to elute the analyte and to visualize any potential impurities. A gradient elution, starting with a lower concentration of acetonitrile and ramping up, was ultimately chosen. This approach ensures that any early-eluting polar impurities are well-retained and separated, while also providing a sharp peak for the main analyte and eluting any late-eluting, non-polar impurities in a reasonable timeframe.[5][10]

UV Wavelength Selection

To determine the optimal detection wavelength, a standard solution of Azocane-1-sulfonamide was scanned across the UV range using a photodiode array (PDA) detector. The benzenesulfonamide chromophore, common to this class of compounds, typically exhibits strong absorbance between 250 nm and 280 nm.[6][11][12][13] Based on the resulting spectrum, a wavelength of 258 nm was selected to maximize sensitivity while minimizing potential interference from the mobile phase or excipients.

cluster_dev Method Development Workflow Analyte Define Analyte Properties (Azocane-1-sulfonamide) Column Select Column (Reversed-Phase C18) Analyte->Column Wavelength Select Wavelength (UV Scan -> 258 nm) Analyte->Wavelength MobilePhase Optimize Mobile Phase Column->MobilePhase Based on Polarity Gradient Develop Gradient Elution MobilePhase->Gradient Optimize ACN/H2O Ratio & pH SST Define System Suitability Gradient->SST Final Conditions Set Validation Perform Full Validation (ICH Q2) SST->Validation

Caption: Workflow for HPLC-UV method development.

Protocol for Azocane-1-sulfonamide Quantification

Instrumentation and Materials
  • HPLC System: Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data System: Chromatography Data Station (CDS) for control and data processing.

  • Solvents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).

  • Reagents: Formic acid (≥98% purity).

  • Reference Standard: Azocane-1-sulfonamide reference standard with known purity.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm or 0.22 µm syringe filters (ensure compatibility with ACN and water).

Final Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% FA in ACN): Add 1.0 mL of formic acid to a 1 L flask containing HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Azocane-1-sulfonamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

Sample Preparation (from Bulk Substance)
  • Accurately weigh approximately 25 mg of the Azocane-1-sulfonamide sample into a 50 mL volumetric flask.

  • Add approximately 40 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to volume with Diluent and mix well.

  • Pipette 5.0 mL of this solution into a new 50 mL volumetric flask and dilute to volume with Diluent to achieve a nominal concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Test (SST)

Before commencing any analysis, the system suitability must be verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the results against the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%

Method Validation

The analytical method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16][17] The validation characteristics assessed include specificity, linearity, accuracy, precision, LOQ, LOD, and robustness.

cluster_val ICH Q2(R1) Validation Parameters Assay Assay Method Specificity Specificity (No Interference) Assay->Specificity Linearity Linearity & Range (r² > 0.999) Assay->Linearity Accuracy Accuracy (% Recovery) Assay->Accuracy Precision Precision (% RSD) Assay->Precision QuantLimit LOQ / LOD (S/N Ratio) Assay->QuantLimit Robustness Robustness (Deliberate Changes) Assay->Robustness

Caption: Relationship of validation parameters for an assay.

Validation Results Summary

The following table summarizes the validation experiments and typical acceptance criteria.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and forced degradation samples (acid, base, peroxide, heat, light).Peak is pure and free from co-elution with degradants or excipients.
Linearity Five concentrations from 5 µg/mL to 75 µg/mL (10% to 150% of working conc.).Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Spike placebo at three levels (80%, 100%, 120%) with three replicates each.Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) Six separate preparations of the same sample on the same day.%RSD ≤ 2.0%.
Precision (Intermediate) Six separate preparations by a different analyst on a different day with different equipment.%RSD ≤ 2.0%.
Limit of Quantification (LOQ) Determined by S/N ratio method. Confirmed by accuracy and precision.S/N ratio ≥ 10.
Limit of Detection (LOD) Determined by S/N ratio method.S/N ratio ≥ 3.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.1).System suitability passes; results are not significantly affected.
Experimental Workflow for Analysis

cluster_flow Quantitative Analysis Workflow Prep Prepare Mobile Phases, Standards, and Samples Equil Equilibrate HPLC System Prep->Equil SST Perform System Suitability Test (SST) (5 injections of standard) Equil->SST CheckSST SST Pass? SST->CheckSST CheckSST->Equil No, Troubleshoot Sequence Run Analytical Sequence (Blank, Standards, Samples) CheckSST->Sequence Yes Process Process Data (Integrate Peaks, Build Calibration Curve) Sequence->Process Calculate Calculate Concentration of Azocane-1-sulfonamide Process->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for sample analysis.

Conclusion

This application note presents a highly robust and reliable HPLC-UV method for the quantification of Azocane-1-sulfonamide. The systematic development process, grounded in chromatographic principles, resulted in a method with excellent peak shape, resolution, and a reasonable run time. The comprehensive validation, performed in alignment with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust.[14][16] This protocol is well-suited for routine use in quality control laboratories and can be confidently deployed to support various stages of pharmaceutical development.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Li, Y., et al. (2016). Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed. Journal of Chromatography B, 1021, 158-164.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Popa, D. E., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3829.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Issaq, H. J., et al. (1990). Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science, 28(4), 157-162.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6893.
  • Al-Halfi, M. A. Y., & Al-Araji, M. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 8.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Sulfonamides.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Kümmerer, K., et al. (2013). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. CLEAN – Soil, Air, Water, 41(9), 907-916.
  • BenchChem. (2025). Application Note: HPLC-UV Method for the Analysis and Quantification of Azosulfamide.
  • Wang, S., et al. (2022). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. Water, 14(13), 2074.
  • Wang, S., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27300-27310.
  • Wang, S., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega.

Sources

Method

Application Note: Advanced Crystallization Strategies for Azocane-1-Sulfonamide

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Document Type: Technical Protocol & Mechanistic Guide Executive Summary Growing diffraction-quality single crystals of azocane-1-sulfonami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Growing diffraction-quality single crystals of azocane-1-sulfonamide for Single Crystal X-Ray Diffraction (SCXRD) presents a unique thermodynamic challenge. While the primary sulfonamide headgroup (-SO2NH2) strongly drives the formation of rigid hydrogen-bonded networks, the 8-membered azocane ring is highly flexible and prone to transannular strain. Without strict thermodynamic control during nucleation, this flexibility results in severe positional disorder within the crystal lattice. This guide outlines field-proven methodologies—specifically liquid-vapor diffusion and supramolecular co-crystallization—designed to sterically lock the azocane ring and yield defect-free crystals.

The Mechanistic Challenge: Conformational Flexibility vs. Lattice Energy

Azocane-1-sulfonamide consists of two distinct domains:

  • The Sulfonamide Headgroup: A rigid, highly polar moiety that acts as a robust hydrogen bond donor and acceptor. In the solid state, sulfonamides reliably form predictable supramolecular synthons, such as R22​(8) dimers or extended catemers, stabilizing the crystal lattice[1].

  • The Azocane Ring: An 8-membered saturated heterocycle. Medium-sized rings (7–11 members) are notoriously flexible, possessing multiple low-energy conformations (e.g., boat-chair, crown, and chair-chair) separated by extremely low activation energy barriers[2].

The Causality of Disorder: If crystallization occurs too rapidly (e.g., via the evaporation of highly volatile solvents), the azocane rings do not have sufficient time to settle into their global-minimum energy conformation. Instead, they become kinetically trapped in a statistical mixture of states throughout the lattice[3]. During X-ray diffraction, this manifests as smeared electron density maps, high Rint​ values, and unpublishable structural data. Success depends entirely on bypassing kinetic trapping in favor of thermodynamic control.

Thermodynamic Strategies for Defect-Free Lattices

To achieve a highly ordered lattice, researchers must manipulate the crystallization environment using two primary strategies:

  • Solvent-Mediated Thermodynamic Control: Avoid highly volatile solvents like dichloromethane (DCM) or acetone[4]. Rapid evaporation forces the system into a state of high supersaturation, causing rapid precipitation rather than ordered nucleation[4]. Instead, utilize solvents like ethyl acetate (EtOAc) or toluene. EtOAc can transiently hydrogen-bond with the sulfonamide group, artificially slowing down the self-assembly process and allowing the azocane ring time to adopt a uniform conformation.

  • Supramolecular Synthon Engineering: If the pure compound resists ordered packing, introducing a co-former (e.g., a pyridine derivative or triphenylphosphine oxide) can force the structural outcome[4]. The co-former creates a rigid, predictable hydrogen-bonded scaffold with the sulfonamide group, forming well-defined hydrophobic pockets that sterically constrain the flexible azocane rings[1].

Logical Workflow & Thermodynamic Pathways

G A Azocane-1-sulfonamide (Flexible 8-Membered Ring) B Vapor Diffusion (Thermodynamic Control) A->B Low Supersaturation C Co-Crystallization (Synthon Engineering) A->C Add Co-former D Slow Evaporation (Kinetic Risk) A->D High Volatility Solvent E Conformational Locking (Boat-Chair State) B->E Slow Nucleation F Rigid H-Bond Scaffold (N-H···N / N-H···O) C->F Supramolecular Assembly G Positional Disorder (Multiple Conformations) D->G Rapid Precipitation H High-Resolution SCXRD (Defect-Free Lattice) E->H Ordered Packing F->H Steric Constraint

Caption: Logical workflow and thermodynamic outcomes for azocane-1-sulfonamide crystallization.

Quantitative Solvent Selection Data

Table 1: Recommended Solvent Systems and Thermodynamic Rationale

MethodPrimary Solvent (Inner)Anti-Solvent (Outer)Dielectric Constant ( ϵ )Boiling PointRationale & Expected Outcome
Vapor Diffusion Ethyl Acetaten-Hexane6.02 (EtOAc)77°C (EtOAc)EtOAc transiently H-bonds with the sulfonamide, slowing assembly. Hexane diffusion forces slow precipitation. Yields block-like crystals.
Vapor Diffusion Toluenen-Pentane2.38 (Toluene)110°C (Toluene)Toluene provides π−π stabilization and avoids lattice disruption. Pentane's high vapor pressure accelerates diffusion slightly[4].
Slow Cooling AcetonitrileN/A37.582°CHigh polarity dissolves co-formers well. Slow cooling favors thermodynamic stability over kinetic trapping[5].
Avoid DichloromethaneN/A8.9339.6°CEvaporates too rapidly. Traps the azocane ring in multiple conformations, leading to severe positional disorder[4].

Self-Validating Experimental Protocols

Protocol A: Liquid-Vapor Diffusion (The Gold Standard)

Causality: Vapor diffusion relies on the difference in vapor pressure between a "good" solvent and an "anti-solvent". As the anti-solvent vaporizes and diffuses into the inner vial, the solubility of azocane-1-sulfonamide slowly decreases. This pushes the system gently into the metastable zone, ensuring that nucleation occurs slowly enough to favor the single lowest-energy conformation of the azocane ring[4].

Materials:

  • Inner vial (1–2 mL, e.g., an NMR tube or small dram vial)[4].

  • Outer vial (10–20 mL, with a tight-sealing cap).

  • Good solvent: Ethyl Acetate (EtOAc).

  • Anti-solvent: n-Hexane.

Step-by-Step Methodology:

  • Dissolution: Weigh 2–5 mg of high-purity (>95%) azocane-1-sulfonamide. Dissolve it completely in 0.5 mL of EtOAc inside the inner vial.

  • System Validation (Purity Check): The solution must be optically clear. If any particulate matter remains, filter the solution through a 0.22 µm PTFE syringe filter into a new inner vial. This prevents heterogeneous nucleation on dust particles, which can cause premature, disordered crystal growth[5].

  • Setup: Place the uncapped inner vial carefully into the empty outer vial.

  • Anti-Solvent Addition: Carefully pipette 2–3 mL of n-Hexane into the outer vial, ensuring it does not splash into the inner vial[4].

  • Sealing and Incubation: Cap the outer vial tightly and wrap the seal with Parafilm. Place the setup in an undisturbed, temperature-controlled, vibration-free environment (e.g., 20°C).

  • Monitoring: Inspect visually using a focused light source every 48 hours without moving the vials. High-quality single crystals typically form within 7 to 14 days[5].

Protocol B: Supramolecular Co-Crystallization

Causality: If Protocol A yields twinned or disordered crystals, the intrinsic flexibility of the azocane ring is overpowering the lattice energy. Introducing a co-former like isonicotinamide creates a robust, predictable hydrogen-bond network (supramolecular synthon) with the sulfonamide group[1]. This locks the molecular geometry into a rigid framework.

Step-by-Step Methodology:

  • Stoichiometric Mixing: Weigh azocane-1-sulfonamide and the chosen co-former (e.g., isonicotinamide) in a precise 1:1 molar ratio.

  • Dissolution: Dissolve the mixture in a minimal amount of a moderately polar solvent (e.g., Acetonitrile) under gentle heating (40°C) until clear[5].

  • Controlled Cooling: Transfer the sealed vial to a Dewar flask filled with warm water. Allow the entire system to cool to room temperature extremely slowly (over 24–48 hours)[5].

  • System Validation (Crystallinity Check): Extract a formed solid and observe it under a polarized light microscope. A true, highly ordered single crystal will exhibit sharp, uniform extinction (birefringence) when the polarizer is rotated. If the crystal extinguishes in irregular patches, it is twinned; if it does not extinguish, it is amorphous[5].

Sources

Application

Mastering the Preparation of Azocane-1-sulfonamide Stock Solutions for High-Throughput Screening: An Application Note and Protocol

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. The reliability and reproducibility of HTS data are fundamentally dependent on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. The reliability and reproducibility of HTS data are fundamentally dependent on the quality and integrity of the compound stock solutions. This application note provides a comprehensive, in-depth guide to the preparation of stock solutions for a representative sulfonamide, serving as a model for compounds like the novel Azocane-1-sulfonamide. We will delve into the critical aspects of solvent selection, dissolution techniques, quality control, and storage, underpinned by the principles of scientific integrity and field-proven expertise. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated protocols for compound management in an HTS setting.

Introduction: The Criticality of Stock Solution Integrity in HTS

The adage "garbage in, garbage out" is particularly resonant in the field of high-throughput screening. The entire drug discovery cascade, from initial hit identification to lead optimization, hinges on the quality of the primary screening data.[1] A seemingly minor inconsistency in the preparation of a compound stock solution can propagate through the workflow, leading to false positives, false negatives, and a significant waste of resources.[2] Therefore, the meticulous preparation and management of compound libraries are not merely procedural formalities but a foundational pillar of successful drug discovery campaigns.[3]

This guide will use Sulfanilamide as a well-characterized model compound to illustrate the principles and protocols for preparing stock solutions. While the specific physicochemical properties of a novel entity like Azocane-1-sulfonamide must be experimentally determined, the methodologies and quality control measures detailed herein provide a robust framework that can be readily adapted.

Physicochemical Profile of the Model Compound: Sulfanilamide

A thorough understanding of the compound's properties is paramount for developing a reliable preparation protocol.

PropertyValueSource
Molecular Formula C6H8N2O2S[4]
Molecular Weight 172.21 g/mol [5]
Appearance White to off-white powder or crystals[4]
Melting Point 164-166 °C[4]
Solubility in DMSO 100 mg/mL (580.72 mM); requires sonication[6]
Solubility in Water 7.5 g/L at 25 °C[7]
Stability Sensitive to light and air[8]

The Universal Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is the most widely used solvent in compound management for HTS due to its exceptional ability to dissolve a broad range of organic molecules.[9] However, the quality of DMSO is a critical, and often overlooked, variable.

The Imperative of Purity and Low Water Content

For HTS applications, it is imperative to use high-purity, anhydrous DMSO (≥99.9%).[9][10] DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[11] This absorbed water can have several detrimental effects:

  • Decreased Compound Solubility: The presence of water can significantly reduce the solubility of many organic compounds in DMSO, leading to precipitation.[11]

  • Compound Degradation: Water can facilitate the hydrolysis of sensitive functional groups, leading to the degradation of the compound over time.[10][12]

  • Inaccurate Concentration: The absorption of water will dilute the stock solution, leading to a lower-than-expected concentration.

Best Practice: Always use fresh, unopened bottles of high-purity, anhydrous DMSO. Once opened, store under an inert gas (e.g., argon or nitrogen) and in a desiccator to minimize moisture uptake.[4]

Karl Fischer Titration: The Gold Standard for Water Content

To ensure the quality of your DMSO, periodic determination of its water content is recommended. The Karl Fischer titration method is the gold standard for this purpose.[3]

Step-by-Step Protocol for Stock Solution Preparation

This protocol outlines the manual preparation of a 10 mM stock solution of Sulfanilamide in DMSO. For large-scale operations, these steps are typically performed using automated liquid handling systems.[13][14]

Materials and Equipment
  • Sulfanilamide powder (or other compound of interest)

  • High-purity, anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated positive displacement pipettes or automated liquid handler

  • Vortex mixer

  • Sonicator bath

Workflow Diagram

Stock_Solution_Preparation cluster_preparation Preparation cluster_qc Quality Control cluster_storage Storage & Management start Start weigh Weigh Compound start->weigh Calculate Mass add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to Vial dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve visual_inspection Visual Inspection dissolve->visual_inspection Ensure Complete Dissolution visual_inspection->dissolve Precipitate Present concentration_validation Concentration Validation (Optional) visual_inspection->concentration_validation aliquot Aliquot concentration_validation->aliquot Pass store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing HTS stock solutions.

Detailed Procedure
  • Calculate the Required Mass:

    • For a 10 mM stock solution of Sulfanilamide (MW = 172.21 g/mol ), the required mass for 1 mL of solution is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 172.21 g/mol = 0.0017221 g = 1.72 mg

  • Weigh the Compound:

    • Using a calibrated analytical balance, accurately weigh 1.72 mg of Sulfanilamide.

    • Causality: An accurate initial weight is fundamental to achieving the target concentration. Any error at this stage will propagate through all subsequent dilutions.

  • Dissolution:

    • Transfer the weighed powder to a sterile, amber glass vial. The use of amber vials is crucial for light-sensitive compounds like Sulfanilamide.[8]

    • Add 1 mL of high-purity, anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly for at least one minute.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution, but caution should be exercised as heat can degrade some compounds.[15]

  • Quality Control - Visual Inspection:

    • Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulate matter.

    • Self-Validation: This simple check is the first line of defense against using a stock solution with an incorrect concentration due to incomplete dissolution.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microtubes or vials.

    • Causality: Aliquoting is critical to minimize the number of freeze-thaw cycles the main stock undergoes, which can lead to compound degradation and precipitation.[5][16]

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 2 years).[15][17]

Quality Control: A Self-Validating System

A robust quality control (QC) process is essential to ensure the integrity of your compound library.

Preventing and Troubleshooting Precipitation

Compound precipitation is a common issue in HTS. It can occur in the initial stock solution or upon dilution into aqueous assay buffers.

Precipitation_Troubleshooting cluster_actions Troubleshooting Actions cluster_outcomes Outcomes precipitation_observed Precipitation Observed warm_sonicate Gentle Warming (37°C) & Sonication precipitation_observed->warm_sonicate dissolved Precipitate Dissolves warm_sonicate->dissolved Success persistent Precipitate Persists warm_sonicate->persistent Failure serial_dilution Perform Serial Dilutions in 100% DMSO lower_concentration Prepare New Stock at Lower Concentration serial_dilution->lower_concentration Still Precipitates serial_dilution->dissolved check_dmso Verify DMSO Purity & Water Content lower_concentration->check_dmso discard Discard and Re-prepare check_dmso->discard persistent->serial_dilution

Caption: Decision-making workflow for handling compound precipitation.

Key Strategies to Mitigate Precipitation:

  • Serial Dilutions in 100% DMSO: When preparing lower concentration working solutions for your assay, perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer. This gradual reduction in concentration can prevent the compound from crashing out of solution.[16]

  • Solubility Enhancement: For particularly challenging compounds, the use of co-solvents or solubility enhancers may be necessary, but these must be validated for compatibility with the specific assay.[16]

Advanced QC Measures

For large and valuable compound libraries, more advanced QC measures are often employed:[3]

  • LC-MS/HPLC Analysis: A subset of the library can be periodically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm the identity, purity, and concentration of the compounds.[12]

  • Automated Imaging: Automated imaging systems can be used to rapidly scan microplates for evidence of precipitation or volume inconsistencies.[18][19]

Automation in HTS Stock Solution Preparation

For high-throughput applications, manual preparation of stock solutions is impractical and prone to error. Automated liquid handling systems are essential for ensuring accuracy, precision, and reproducibility.[13][20][21][22]

Key Advantages of Automation:

  • Precision and Accuracy: Robotic systems can dispense minute volumes with a high degree of precision, minimizing variability between samples.[21]

  • Increased Throughput: Automation allows for the rapid preparation of thousands of stock solutions and assay plates.[1]

  • Traceability: Automated systems can be integrated with Laboratory Information Management Systems (LIMS) to track every compound, from its initial dissolution to its final use in an assay.

Programming for Serial Dilutions:

Modern automated liquid handlers often come with intuitive software that allows for the easy programming of complex liquid handling tasks, such as serial dilutions.[8][21] These programs allow the user to define parameters such as:

  • The number of dilutions

  • The dilution factor

  • Mixing parameters (number of cycles, speed, and volume)

  • Tip changing protocols to prevent cross-contamination

Conclusion

The preparation of high-quality stock solutions is a critical, foundational step in the high-throughput screening process. By implementing the robust protocols and quality control measures outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their HTS data, ultimately accelerating the pace of drug discovery. The principles of using high-purity solvents, understanding compound-specific properties, and leveraging automation are key to building a self-validating system that ensures the integrity of your valuable compound library.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 5333, Sulfanilamide. [Link]

  • Copia Scientific. (n.d.). Automated Liquid Handling Instruments. [Link]

  • Biogenic Foods. (2026). DMSO - Dimethyl Sulfoxide USP - Highest Purity Grade 99.9+% Pure Undiluted USA Product. [Link]

  • BioCrick. (n.d.). Sulfanilamide. [Link]

  • The Lab Depot. (n.d.). Material Safety Data Sheet Sulfanilamide. [Link]

  • Laflin, P., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Biomolecular Screening, 16(5), 586-595. [Link]

  • Hamilton Company. (n.d.). Automated Liquid Handling. [Link]

  • Aurora Biomed. (n.d.). Automated Liquid Handling Products. [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. [Link]

  • DMSOSTORE. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Otava Chemicals. (n.d.). Compound Libraries for HTS. [Link]

  • National Center for Biotechnology Information. (2008). Compound Management for Quantitative High-Throughput Screening. [Link]

  • Toray Fine Chemicals Co., Ltd. (n.d.). DMSO-StG (Dimethyl Sulfoxide Sterilized Grade). [Link]

  • Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. [Link]

  • Lab Chemicals. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). [Link]

  • Novartis. (2011). Implementation of high-throughput quality control processs within compound management. [Link]

  • Laflin, P., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Biomolecular Screening, 16(5), 586-595. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Reddit. (2023). DMSO shelf life. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Ziath. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of Azocane-1-sulfonamide for biological assays

Welcome to the technical support guide for improving the aqueous solubility of Azocane-1-sulfonamide. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for improving the aqueous solubility of Azocane-1-sulfonamide. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during biological assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when working with Azocane-1-sulfonamide.

Q1: My 10 mM stock of Azocane-1-sulfonamide in DMSO crashed out after I added it to my aqueous assay buffer. What happened?

This is a classic problem known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar compounds.[1][2] However, when a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around your compound changes dramatically from organic to aqueous. If the compound's solubility in the final aqueous buffer is lower than the concentration you are trying to achieve, it will precipitate out of the solution.[3][4] This is a common issue for lipophilic molecules.[3]

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?

While DMSO is a widely used co-solvent, it can exhibit cellular toxicity at higher concentrations.[5][6] A general rule of thumb is to keep the final concentration of DMSO in your assay below 1%, with many researchers aiming for ≤0.5% to minimize any potential artifacts.[7] However, the "safe" concentration is highly dependent on the cell type and the duration of exposure. It is crucial to run a vehicle control (assay buffer with the same final percentage of DMSO but without your compound) to ensure the solvent itself is not impacting your results.[8]

Q3: Can I just heat the solution to get my compound to dissolve?

Heating can temporarily increase the solubility of a compound, but it is often not a robust solution. This method typically leads to a supersaturated solution, which is thermodynamically unstable.[9] As the solution cools to your experimental temperature (e.g., 37°C or room temperature), the compound is likely to precipitate out again.[4] This is especially problematic for long-term experiments. While gentle warming can be part of a dissolution protocol, it should be combined with other, more stable solubilization methods.

Q4: What does the "sulfonamide" group tell me about the compound's potential solubility?

The sulfonamide group (-SO₂NH-) is a key functional group that influences the molecule's physicochemical properties. It is weakly acidic, meaning it can donate a proton to become negatively charged (ionized) at a pH above its pKa.[10][11][12] The ionized form of a molecule is almost always more water-soluble than the neutral form.[13] Therefore, the pH of your aqueous buffer will be a critical factor in determining the solubility of Azocane-1-sulfonamide.[14][15] The pKa of primary sulfonamides can vary but often falls in the range of 9-11, meaning they are largely unionized at physiological pH (7.4).[16][17]

Part 2: In-Depth Troubleshooting Guide

When basic adjustments are not sufficient, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve complex solubility issues.

Workflow for Solubility Enhancement

The following diagram outlines a step-by-step process for systematically improving the aqueous solubility of Azocane-1-sulfonamide for your biological assays.

Solubility_Workflow A Start: Solubility Issue Identified (Precipitation Observed) B Step 1: Characterize Solubility (Kinetic vs. Thermodynamic) A->B Begin systematic approach C Step 2: Optimize Co-solvent System (DMSO, Ethanol, PEG) B->C Understand baseline D Step 3: pH Adjustment (Test pH 6.0 to 9.0) C->D If co-solvents alone are insufficient E Is solubility sufficient? D->E Analyze results F Step 4: Employ Excipients (e.g., Cyclodextrins) E->F No I End: Optimized Protocol for Assay E->I Yes G Is solubility sufficient? F->G Analyze results H Step 5: Advanced Formulation (e.g., Liposomes, Micelles) CONSULT FORMULATION SCIENTIST G->H No G->I Yes H->I If feasible for assay

Caption: A systematic workflow for troubleshooting and enhancing compound solubility.

Step 1: Characterize the Baseline Solubility

Before attempting to improve solubility, it's essential to quantify the problem. There are two relevant types of solubility measurements for this context.[18][19]

  • Kinetic Solubility : This measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.[20] It mimics the most common procedure in high-throughput screening and is highly relevant to the "crashed out" problem.[18]

  • Thermodynamic Solubility : This is the true equilibrium solubility of the solid compound in a buffer after a long incubation period (e.g., 24-48 hours).[9][19] This value is the absolute upper limit of solubility for the most stable form of your compound under those conditions.

Knowing these two values helps you understand if you are dealing with a kinetic precipitation issue or a fundamental lack of solubility.

Step 2: Optimize the Co-solvent System

A co-solvent is a water-miscible organic solvent used in small amounts to increase the solubility of a hydrophobic compound.[21] While DMSO is the most common, others can be tested.

Co-solventTypical Starting % (v/v)NotesPotential Issues
DMSO 0.1 - 1.0%Excellent dissolving power for many compounds.[1]Cellular toxicity above 1%, can interfere with some assays.[7]
Ethanol 0.5 - 2.0%Less toxic than DMSO for some cell lines.Can cause protein denaturation at higher concentrations.
PEG 400 1.0 - 5.0%Polyethylene glycol is a polymer, can improve solubility and stability.Can increase the viscosity of the medium.
N,N-Dimethylacetamide (DMA) 0.1 - 1.0%A strong solvent similar to DMSO.[5]Check for assay compatibility and cellular toxicity.

Protocol Insight : When preparing your working solution, try a "serial dilution" or "intermediate dilution" step. Instead of adding the concentrated DMSO stock directly to the final buffer volume, first dilute it into a smaller volume of buffer that contains serum or protein (if your media has it), vortex thoroughly, and then add this intermediate dilution to the rest of the assay medium. This can sometimes prevent immediate precipitation.[4]

Step 3: Leverage pH for Ionization

As discussed in the FAQs, the sulfonamide moiety is acidic. By increasing the pH of the buffer, you can deprotonate the sulfonamide nitrogen, creating a negative charge and significantly increasing aqueous solubility.[13][14]

Experimental Approach:

  • Prepare a set of your assay buffers, adjusting the pH to cover a range (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Ensure your buffer system has adequate buffering capacity at the higher pH values. Tris or HEPES are often suitable.

  • Perform a kinetic solubility test (see protocol below) at each pH.

  • Crucial Caveat : You must confirm that changing the pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability, receptor binding). Run appropriate controls at each tested pH.

Step 4: Employ Excipients - The Power of Cyclodextrins

If co-solvents and pH are insufficient, solubility-enhancing excipients can be used. Cyclodextrins are a premier choice for this application.[][23] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25]

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Mechanism of Action : The hydrophobic Azocane-1-sulfonamide molecule partitions into the hydrophobic core of the cyclodextrin, forming an "inclusion complex".[23][24] The outside of this complex is hydrophilic, rendering the entire package soluble in water.[25][26]

Commonly Used Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin) : High aqueous solubility and low toxicity make it a very common choice.

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin) : The negatively charged ether groups give it excellent aqueous solubility.

How to Use : Cyclodextrins are typically added to the aqueous buffer before the compound is introduced. You may need to test a range of cyclodextrin concentrations (e.g., 1-10 mM) to find the optimal ratio for solubilization.

Part 3: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry or Visual)

This protocol provides a quick assessment of the concentration at which your compound precipitates upon dilution from a DMSO stock.

  • Stock Solution : Prepare a 10 mM stock solution of Azocane-1-sulfonamide in 100% anhydrous DMSO.

  • Plate Preparation : In a 96-well plate, add 98 µL of your test buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition : Add 2 µL of the 10 mM DMSO stock to the first well. This creates a 200 µM solution with 2% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilution : Perform a 1:2 serial dilution across the plate by transferring 50 µL from the first well to the next, mixing, and repeating.

  • Incubation : Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Analysis :

    • Visual : Inspect the plate against a dark background for the first signs of cloudiness or precipitate. The highest concentration well that remains clear is your approximate kinetic solubility.

    • Nephelometry : Use a plate reader capable of measuring light scattering (nephelometry) to get a quantitative reading of precipitation.

Protocol 2: Preparing a Solution with HP-β-Cyclodextrin

  • Prepare Buffer : Prepare your desired aqueous assay buffer (e.g., 50 mM Tris, pH 8.0).

  • Add Cyclodextrin : Dissolve HP-β-CD directly into the buffer to your desired final concentration (e.g., 5 mM). Gentle warming (37-40°C) and vortexing may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Prepare Compound Stock : Prepare a concentrated stock of Azocane-1-sulfonamide in 100% DMSO (e.g., 20 mM).

  • Add Compound : While vortexing the cyclodextrin-containing buffer, slowly add the DMSO stock dropwise to achieve the desired final concentration of your compound.

  • Equilibrate : Allow the solution to stir or shake at room temperature for at least 1 hour to ensure complex formation.

  • Final Check : Visually inspect the solution for any signs of precipitation. For critical applications, you can filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Kim, Y. H., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Macromolecular Research, 10(3), 153-158.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Wikipedia. (2024). Cyclodextrin. Retrieved from [Link]

  • Ibrahim, A., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays.
  • O'Hagan, S., & Kell, D. B. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11822-11832.
  • Royal Society of Chemistry. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • O'Hagan, S., & Kell, D. B. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • Seydel, J. K., & Wempe, E. (1977). Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria. Arzneimittelforschung, 27(8), 1521-1529.
  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4393), 384-385.
  • Shayanfar, A., & Acree, W. E. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Bergström, C. A. S. (2022). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pharmaceutical Technology.
  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal, 39(3), xlii.
  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

  • Hart, A. C., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1038-1046.
  • Wikipedia. (2024). Cosolvent. Retrieved from [Link]

  • Chen, J., et al. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research, 28(30), 40991-41001.
  • Bell, F., Durand, C., & Urban, N. (n.d.). Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Avdeef, A., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azo-sulfonamide, 1e. PubChem.
  • Sussex Drug Discovery Centre. (2014).
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Pawar, P., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • ResearchGate. (2017).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • NextSDS. (n.d.).
  • National Center for Biotechnology Inform
  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: undefined: Sulfonamide.
  • Matrix Fine Chemicals. (n.d.). 3-(AZOCANE-1-SULFONYL)BENZOYL CHLORIDE.

Sources

Optimization

troubleshooting Azocane-1-sulfonamide degradation during long-term storage

Welcome to the technical support guide for Azocane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent degradation of Azocane-1-sulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Azocane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent degradation of Azocane-1-sulfonamide during long-term storage. Our guidance is rooted in established principles of chemical stability and analytical science to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the purity of my solid Azocane-1-sulfonamide sample over several months. What are the most likely causes?

A decrease in purity during storage is typically attributable to chemical degradation. For a molecule like Azocane-1-sulfonamide, which contains both a saturated heterocyclic amine (azocane) and a sulfonamide functional group, the primary degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: This is the cleavage of chemical bonds by water. The sulfonamide (S-N) bond is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3] Even ambient humidity can provide enough water over time to cause slow degradation, especially if the material is hygroscopic or stored improperly.

  • Oxidation: The lone pair of electrons on the nitrogen atoms, particularly within the azocane ring, can be susceptible to oxidation from atmospheric oxygen. This can lead to the formation of N-oxides or other oxidative degradants. The process can be accelerated by exposure to light, heat, or the presence of trace metal impurities.[4][5]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to break chemical bonds.[6][7] Sulfonamides are known to be light-sensitive, and degradation can involve complex pathways including cleavage of the sulfonamide bond or modifications to the heterocyclic ring.[6][7][8]

The specific pathway that dominates will depend on your precise storage conditions (temperature, humidity, light exposure, and atmosphere).

Q2: What are the ideal long-term storage conditions for Azocane-1-sulfonamide to ensure its stability?

To minimize degradation, you must control the environmental factors that promote it. Based on the chemical structure, we recommend the following conditions, summarized in the table below. The core principle is to store the compound in a cool, dry, dark, and inert environment.[9][10][11]

ParameterRecommended ConditionRationale & Causality
Temperature -20°C or lowerReduces the kinetic rate of all chemical reactions, including hydrolysis and oxidation.[10]
Humidity As low as possible (e.g., in a desiccator)Minimizes the availability of water for hydrolytic degradation of the sulfonamide bond.[12]
Light Exposure Protected from light (e.g., in an amber vial)Prevents photodegradation, a common pathway for sulfonamides.[7][8][11]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation of the amine functionalities.[10][12]
Container Tightly sealed, chemically inert glass vialPrevents ingress of moisture and oxygen and avoids potential leaching or reaction with container material.[10]
Troubleshooting Guide: Investigating Purity Loss

If you have already observed degradation, a systematic investigation is required to identify the cause and prevent future occurrences.

Q3: My HPLC analysis shows a new peak that grows over time. How do I begin to identify this degradation product?

The appearance of a new, growing peak is a classic sign of degradation. The first step is to perform a forced degradation study to generate potential degradants under controlled stress conditions. This allows you to hypothesize the identity of your unknown peak by comparing its retention time with the peaks generated under specific stress conditions (e.g., acid hydrolysis, oxidation).

A definitive identification requires more advanced analytical techniques, typically Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the unknown peak, you can determine the mass difference and infer the chemical modification (e.g., addition of an oxygen atom suggests oxidation; cleavage of the molecule suggests hydrolysis).

The workflow below outlines a systematic approach to troubleshooting.

G cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Identification & Confirmation cluster_3 Phase 4: Corrective Action A Purity Loss Detected (e.g., new HPLC peak) B Review Storage Conditions (Temp, Light, Humidity) A->B Compare against recommendations C Perform Forced Degradation Study B->C D Analyze Stressed Samples (HPLC-UV) C->D E Compare Degradation Profiles D->E Match retention times F Analyze Samples by LC-MS E->F G Identify Degradant Mass & Structure F->G Determine Δ mass H Confirm Degradation Pathway G->H I Optimize Storage Protocol H->I J Implement Corrective Actions (e.g., inert gas) I->J

Caption: Troubleshooting workflow for identifying degradation pathways.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for understanding the intrinsic stability of Azocane-1-sulfonamide and developing a stability-indicating analytical method.[8][13] It involves subjecting the compound to harsh conditions to deliberately induce degradation.

Objective: To generate likely degradation products and determine the primary degradation pathways.

Materials:

  • Azocane-1-sulfonamide

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter, heating block/oven, photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of Azocane-1-sulfonamide (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Include a control (1 mL stock + 1 mL water).

Stress ConditionProcedureTypical Duration
Acid Hydrolysis Add 1 M HCl. Heat at 80°C.2, 8, 24 hours
Base Hydrolysis Add 1 M NaOH. Keep at room temp.2, 8, 24 hours
Oxidation Add 30% H₂O₂. Keep at room temp.2, 8, 24 hours
Thermal Heat the solid powder at 100°C.24, 48 hours
Photolytic Expose solution to light (ICH Q1B option 1 or 2).Per ICH Q1B guidelines
  • Time Point Sampling: At each time point, withdraw an aliquot from the relevant vial.

  • Neutralization (for Hydrolysis Samples):

    • Acidic samples: Neutralize with an equivalent amount of 1 M NaOH.

    • Basic samples: Neutralize with an equivalent amount of 1 M HCl.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Aim for 5-20% degradation of the parent peak to ensure that secondary degradation is minimized.[14]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must separate the parent peak from all potential degradation product peaks.

Objective: To establish an HPLC method capable of resolving Azocane-1-sulfonamide from its stress-induced degradants.

Methodology:

  • Initial Column & Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV, monitor at the λmax of Azocane-1-sulfonamide and use a Photo Diode Array (PDA) detector to check for peak purity.

  • Gradient Optimization:

    • Inject a mixture of the control and all stressed samples from the forced degradation study.

    • Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all compounds.

    • Adjust the gradient slope, initial/final %B, and time to achieve baseline separation between the parent peak and all degradant peaks. A resolution (Rs) of >1.5 is typically desired.

  • Method Validation (Abbreviated):

    • Specificity: Use the PDA detector to assess peak purity of the parent compound in the presence of degradants. The upslope, apex, and downslope spectra should be identical.

    • Linearity & Range: Establish a calibration curve over a relevant concentration range.

    • Precision: Assess repeatability through multiple injections of the same sample.

G cluster_0 Input cluster_1 Degradation Pathways cluster_2 Potential Products Parent Azocane-1-sulfonamide (Parent Compound) Hydrolysis Hydrolysis (H₂O, Acid/Base) Parent->Hydrolysis Oxidation Oxidation ([O]) Parent->Oxidation Photolysis Photolysis (hν) Parent->Photolysis DP1 S-N Bond Cleavage Products Hydrolysis->DP1 DP2 N-Oxides / Ring Oxidation Products Oxidation->DP2 DP3 Photolytic Rearrangement / Fragmentation Products Photolysis->DP3

Caption: Primary degradation pathways for Azocane-1-sulfonamide.

References
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science & Technology, 47(13), 6855-6862.
  • Rivas, F. J., Beltrán, F. J., & Gimeno, O. (2014). Photodegradation of sulfonamides in simulated and natural sunlight: Implications for their environmental fate. Journal of Environmental Science and Health, Part A, 49(1), 108-117.
  • Riemenschneider, C., et al. (2017). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics. Applied and Environmental Microbiology, 83(15), e00612-17.
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical Fate of Sulfa Drugs in the Aquatic Environment: Sulfa Drugs Containing Five-Membered Heterocyclic Groups. Environmental Science & Technology, 38(14), 3933-3940.
  • Togo, H., & Hirai, K. (2008). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Synthesis, 2008(16), 2563-2566.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Guides.
  • Wang, A. M., et al. (2021). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV.
  • Cheng, J., et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways.
  • Gómez-Torres, P., et al. (2019). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 35(3), 637-648.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 230-238.
  • Chen, J., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(21), 9115-9127.
  • Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
  • Zgoła-Grześkowiak, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6681.
  • BenchChem. (2025). Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Grzywiński, D., et al. (2011).
  • Sharma, V. K., et al. (2019). Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Products. Environmental Science & Technology, 53(13), 7548-7557.
  • Wenk, J., et al. (2013). Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. Environmental Science & Technology, 47(15), 8448-8456.
  • Patel, K., & Dedania, Z. (2023).
  • D’Souza, R., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(4), 1845-1855.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics Blog.
  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Rodríguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism.
  • Grzywiński, D., et al. (2011). A very fast and simple method for the determination of sulfonamide residues in seawaters.
  • Dodd, M. C., & Huang, C. H. (2006). Oxidation of sulfonamides, macrolides, and carbadox with free chlorine and monochloramine. Environmental Science & Technology, 40(23), 7315-7322.
  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 12-21.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • USDA Food Safety and Inspection Service. (2009).
  • Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments.
  • Göbel, A., et al. (2004). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 76(16), 4756-4764.
  • Popoola, O. K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Chemical Crystallography, 51(3), 357-366.
  • OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • PubChem. (n.d.). Azo-sulfonamide, 1e.
  • Aluru, R., et al. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Journal of Saudi Chemical Society, 18(5), 518-526.
  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Office of Research.
  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.

Sources

Troubleshooting

flash chromatography solvent systems for Azocane-1-sulfonamide purification

Welcome to the Technical Support Center for the purification of Azocane-1-sulfonamide (CAS: 29609-21-0) and its derivatives. This guide provides synthetic chemists and drug development professionals with causality-driven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Azocane-1-sulfonamide (CAS: 29609-21-0) and its derivatives. This guide provides synthetic chemists and drug development professionals with causality-driven troubleshooting, optimized solvent systems, and self-validating protocols to overcome the unique chromatographic challenges posed by this amphiphilic heterocycle.

Part 1: Diagnostic Workflow

To prevent sample loss and optimize resolution, consult the decision matrix below before beginning your purification.

G Start Crude Azocane-1-sulfonamide Decision1 Contains Salts or Highly Polar Impurities? Start->Decision1 RP_Path Reverse Phase (C18) Decision1->RP_Path Yes NP_Path Normal Phase (Silica) Decision1->NP_Path No RP_Solvent H2O / MeCN Gradient + 0.1% Formic Acid RP_Path->RP_Solvent NP_Decision Solubility in Non-Polar Starting Solvent? NP_Path->NP_Decision NP_Liquid Liquid Load (DCM / MeOH Gradient) NP_Decision->NP_Liquid Good NP_Dry Dry Load onto Silica (Hexane / EtOAc / MeOH) NP_Decision->NP_Dry Poor

Diagnostic workflow for selecting the optimal flash chromatography strategy.

Part 2: Core Troubleshooting & FAQs

Q1: Why does my Azocane-1-sulfonamide severely streak on a standard Hexane/Ethyl Acetate gradient? Causality: The primary sulfonamide group (-SO₂NH₂) features highly polarized S=O bonds and acidic N-H protons, acting as strong hydrogen-bond acceptors and donors. These interact tenaciously with the free, acidic silanol (-SiOH) groups on the bare silica gel stationary phase[1]. While the 8-membered azocane ring provides some lipophilic bulk[2], the polar headgroup dominates the retention mechanism, causing the compound to drag through the column. Solution: Transition to a Dichloromethane (DCM) / Methanol (MeOH) solvent system[3]. Methanol acts as a strong protic competitor, effectively shielding the silanol groups and eluting the sulfonamide in a symmetrical band. Alternatively, if you must use Hexane/EtOAc, incorporate a ternary modifier like 5% MeOH (e.g., EtOAc:Hexane:MeOH 15:80:5) to balance solubility and resolution[4].

Q2: I am experiencing poor solubility of the crude mixture in the initial mobile phase. How should I load the column? Causality: The amphiphilic nature of azocane-1-sulfonamide often results in poor solubility in purely non-polar starting mobile phases (e.g., 100% hexanes). Attempting a liquid load by dissolving the sample in a stronger solvent (like pure DCM or Acetone) will cause immediate band broadening and premature elution down the column. Solution: Utilize the Dry Loading method[1]. Dissolve the crude mixture in a volatile solvent, adsorb it onto dry silica gel, and evaporate it to a free-flowing powder. This ensures the sample is evenly distributed onto the stationary phase without solvent interference.

Q3: I am running the column, but I do not see any peaks on my UV detector at 254 nm. Is the compound stuck? Causality: Azocane-1-sulfonamide (C₇H₁₆N₂O₂S) consists of a saturated 8-membered heterocyclic ring[2] and a primary sulfonamide group. It completely lacks conjugated pi-systems or aromatic rings, rendering it entirely UV-transparent at standard wavelengths (254 nm / 280 nm). Solution: You must switch your detection method. If using an automated flash system, enable the Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometry (MS) detector. If running manual columns, spot your fractions on a TLC plate and visualize using a universal stain such as Potassium Permanganate (KMnO₄) or Iodine vapor.

Q4: When should I transition from Normal-Phase (NP) Silica to Reverse-Phase (RP) C18 chromatography? Causality: If your crude mixture contains unreacted sulfonic acids, inorganic salts from the sulfonylation reaction, or highly polar impurities, normal-phase silica will fail to resolve them efficiently and may cause irreversible adsorption. Solution: Employ RP-C18 flash chromatography using a Water/Acetonitrile gradient. Crucially, supplement the mobile phase with 0.1% Formic Acid. Because primary sulfonamides are weak acids (pKa ~10), the low pH suppresses ionization, maintaining the molecule in its neutral state. This enhances hydrophobic interactions with the C18 chains, preventing early elution and peak splitting.

Part 3: Quantitative Solvent System Data

Use the following table to select the appropriate solvent system based on your specific crude profile.

Solvent SystemStationary PhaseRecommended ModifierTypical Retention BehaviorMechanistic Pros & Cons
Hexane / EtOAc Normal (Silica)1% Acetic AcidRf ~0.2-0.3 (at 60% EtOAc)Pro: Easy solvent removal post-purification.Con: High risk of peak tailing due to unshielded silanol interactions[1].
DCM / MeOH Normal (Silica)NoneRf ~0.3 (at 5-10% MeOH)Pro: MeOH competitively shields silanols, yielding sharp peaks[3].Con: DCM is toxic and harder to dry load.
EtOAc / Hexane / MeOH Normal (Silica)5% MeOH (Isocratic)Rf ~0.4 (at 15:80:5)Pro: Ternary system balances lipophilic azocane solubility with polar elution[4].Con: Complex gradient preparation.
Water / MeCN Reverse (C18)0.1% Formic AcidElutes at ~35-45% MeCNPro: Acidic pH suppresses sulfonamide ionization, ensuring tight bands.Con: Requires lyophilization to recover the product.

Part 4: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification via Dry Loading

Use this protocol when the crude mixture is free of heavy salts but exhibits poor solubility in non-polar solvents.

  • Preparation: Dissolve the crude azocane-1-sulfonamide in a minimal volume of a volatile solvent (e.g., Acetone or Methanol).

  • Adsorption: Add dry silica gel to the solution at a 1:3 (sample:silica) mass ratio[1].

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a completely free-flowing powder is achieved. Critical: Ensure no residual solvent remains, as this will disrupt the chromatography bed.

  • Loading: Transfer the dry powder into an empty solid-load cartridge and compress it lightly with a frit to eliminate dead volume.

  • Elution: Run a gradient of 0% to 10% Methanol in DCM over 15 column volumes (CV). Monitor via ELSD.

  • Self-Validation Checkpoint: Before starting the full gradient, run 2 CV of the starting non-polar solvent (100% DCM). Check the eluent via TLC (stained with KMnO₄). If the target azocane-1-sulfonamide is detected immediately, the starting solvent is too strong or the dry load ratio is too low, prompting immediate gradient adjustment before the entire batch is compromised.

Protocol B: Reverse-Phase (C18) Optimization

Use this protocol for crude mixtures containing highly polar impurities or unreacted sulfonyl chlorides/acids.

  • Column Equilibration: Flush the C18 column with 3 CV of 5% Acetonitrile in Water (both solvents must contain 0.1% Formic Acid).

  • Sample Injection: Dissolve the crude sample in DMSO or the starting mobile phase. Inject via a liquid injection loop.

  • Gradient Execution: Apply a shallow gradient from 5% to 60% Acetonitrile over 20 CV. The lipophilic 8-membered azocane ring will ensure adequate retention[2], typically eluting between 35-45% Acetonitrile.

  • Fraction Collection: Collect peak fractions (monitored via ELSD or MS) and immediately lyophilize to prevent acid-catalyzed degradation over time.

  • Self-Validation Checkpoint: Monitor the ELSD/MS baseline during the initial isocratic hold (5% MeCN). A stable, flat baseline after the solvent front confirms that the highly polar salts have eluted and the target compound is successfully retained on the C18 stationary phase, validating the effectiveness of the acidic modifier.

Part 5: References

1.[4] Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity | Source: mdpi.com | 4 2.[5] Inter- and Intramolecular Addition/Cyclizations of Sulfonamide Anions with Alkynyliodonium Triflates. Synthesis of Dihydropyrrole, Pyrrole, Indole, and Tosylenamide Heterocycles | Source: acs.org | 5 3.[3] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Source: nih.gov | 3 4.[2] Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation | Source: rsc.org | 2 5.[1] Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography | Source: benchchem.com | 1

Sources

Optimization

Technical Support Center: A Guide to Preventing Azocane-1-sulfonamide Precipitation in Cell Culture Media

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert insights to address and prevent the precipitati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert insights to address and prevent the precipitation of Azocane-1-sulfonamide and other structurally related hydrophobic small molecules in cell culture media. Our goal is to ensure the accuracy, reproducibility, and validity of your experimental results by maintaining compound solubility.

Section 1: Understanding the Challenge: Why Does Azocane-1-sulfonamide Precipitate?

The precipitation of a hydrophobic compound like Azocane-1-sulfonamide in an aqueous environment is a common challenge rooted in its physicochemical properties. The primary reasons for this phenomenon include:

  • Poor Aqueous Solubility: As a sulfonamide-based organic molecule, Azocane-1-sulfonamide is inherently hydrophobic and has limited solubility in the aqueous, salt-rich environment of cell culture media.[1]

  • "Solvent Shock": The most frequent cause of immediate precipitation is "solvent shock" or "crashing out." This occurs when a concentrated stock solution, typically in a highly effective organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the cell culture medium.[2][3] The abrupt change in solvent polarity dramatically decreases the compound's solubility, causing it to aggregate and precipitate.

  • Exceeding the Solubility Limit: Every compound has a maximum soluble concentration in a given medium at a specific temperature. Attempting to create a working solution that exceeds this thermodynamic limit will inevitably lead to precipitation.[3]

  • pH Sensitivity: The solubility of sulfonamides can be highly dependent on the pH of the solution.[4] Cellular metabolism can cause a gradual decrease in the pH of the culture medium over time, which may shift the ionization state of Azocane-1-sulfonamide to a less soluble form, leading to delayed precipitation.[2]

  • Temperature Fluctuations: Solubility is often temperature-dependent. Moving media between a warm incubator and a cooler biosafety cabinet, or improper thawing of stock solutions, can cause the compound to fall out of solution.[5][6]

Below is a diagram illustrating the key factors that influence compound solubility in a cell culture setting.

cluster_0 Key Factors Influencing Solubility Compound Compound Properties (Hydrophobicity, pKa) Precipitation Precipitation Event Compound->Precipitation Solvent Solvent System (DMSO, Ethanol) Solvent->Precipitation Media Media Composition (pH, Serum, Salts) Media->Precipitation Conditions Physical Conditions (Temperature, Time) Conditions->Precipitation

Caption: Core factors contributing to compound precipitation in vitro.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Azocane-1-sulfonamide precipitated instantly when I added my DMSO stock to the media. What happened? A1: This is a classic case of "solvent shock."[2] The compound, which was stable in 100% DMSO, was forced out of solution upon rapid contact with the aqueous medium. The most effective solutions are to lower the final concentration, pre-warm the media to 37°C, and add the stock solution very slowly and dropwise into the media while vigorously vortexing or swirling to ensure rapid dispersion.[1][2]

Q2: What is the best solvent for preparing my Azocane-1-sulfonamide stock solution? A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for hydrophobic small molecules due to its powerful solubilizing capacity and relatively low cellular toxicity at final concentrations below 0.5%.[5] Always use a high-purity, anhydrous grade of DMSO, as contaminating moisture can reduce solubility and promote compound degradation. Other solvents like ethanol or dimethylformamide (DMF) can be considered, but their compatibility with your specific cell line must be validated.[5]

Q3: Can I just filter the media after the precipitate has formed? A3: This is strongly discouraged. Filtering will remove the precipitated compound, resulting in an unknown and significantly lower final concentration in your experiment.[3] This compromises the accuracy and reproducibility of your data. The correct approach is to address the root cause of the precipitation to ensure the compound is fully solubilized at the intended concentration.[3]

Q4: The media looked clear at first, but I saw a precipitate in my culture plates after 24 hours. Why? A4: Delayed precipitation can be caused by several factors. The most common cause is that the working concentration, while initially appearing soluble, is in a supersaturated and thermodynamically unstable state.[5] Over time, it crashes out. Other causes include a drop in media pH due to cell metabolism, which can affect the solubility of pH-sensitive sulfonamides, or compound degradation into less soluble byproducts.[2]

Q5: How much DMSO can my cells tolerate? A5: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[3][7] However, this threshold is cell-type specific. It is critical to always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your experimental group—to account for any effects of the solvent itself.[3]

Section 3: Proactive Strategies: Best Practices for Preparation and Use

Preventing precipitation begins with meticulous preparation of both the stock solution and the final working solution.

Protocol 1: Preparing a Stable Concentrated Stock Solution

This protocol ensures your Azocane-1-sulfonamide is fully dissolved and properly stored to maintain its integrity.

  • Preparation: Bring the vial of Azocane-1-sulfonamide powder to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10-50 mM).[5]

  • Complete Dissolution: Vortex the vial vigorously for 2-3 minutes. If particles remain, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1][8] Visually inspect the solution against a light source to confirm that it is a clear, particle-free solution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter (PTFE or other DMSO-compatible material) into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[3][8] Store aliquots at -20°C or -80°C, as recommended on the product datasheet.

Protocol 2: Preparing the Working Solution in Cell Culture Media

This method is designed to minimize solvent shock during dilution.

  • Thaw Stock: Thaw a single aliquot of the concentrated stock solution at room temperature and ensure it is fully dissolved, vortexing gently if needed.[3]

  • Pre-warm Media: Warm the required volume of complete cell culture medium (containing serum, if used) to 37°C in a water bath.[9]

  • Dilution: Add the required volume of the stock solution dropwise directly into the center of the pre-warmed media while the media is being gently vortexed or swirled.[2] Never add the stock solution directly to the side of the vessel, as this can create a localized high concentration leading to precipitation.

  • Mix Thoroughly: Immediately after adding the stock, cap the vessel and invert it several times or continue vortexing for 30 seconds to ensure the compound is homogeneously distributed.

  • Final Inspection: Visually inspect the final working solution to ensure it is clear before adding it to your cells.

ParameterRecommendationRationale
Stock Solvent High-Purity, Anhydrous DMSOMaximizes solubility and minimizes compound degradation.
Stock Concentration 10-50 mMA high concentration minimizes the volume of DMSO added to the final culture, reducing solvent toxicity.[5]
Stock Storage Single-use aliquots at -20°C or -80°CPrevents compound degradation and precipitation caused by repeated freeze-thaw cycles.[3][8]
Media Temperature Pre-warm to 37°CIncreases solubility for many compounds and mimics physiological conditions.[2][9]
Final DMSO Conc. < 0.5% (cell-type dependent)Minimizes solvent-induced cytotoxicity; always include a vehicle control.[7]
Section 4: Troubleshooting Guide: A Step-by-Step Approach

If you encounter precipitation, use this guide to diagnose and solve the problem. The following workflow provides a logical path for troubleshooting.

Start Precipitation Observed? When When did it occur? Start->When Immediate Immediately upon dilution When->Immediate Delayed After hours/days of incubation When->Delayed InStock In thawed stock solution When->InStock Cause1 Likely Cause: - Concentration > Solubility Limit - Solvent Shock Immediate->Cause1 Cause2 Likely Cause: - Compound Instability - Media pH Shift - Supersaturated Solution Delayed->Cause2 Cause3 Likely Cause: - Repeated Freeze-Thaw Cycles InStock->Cause3 Solution1 Solutions: 1. Lower final concentration 2. Perform serial dilution 3. Increase serum percentage 4. Add stock slowly to vortexing media Cause1->Solution1 Solution2 Solutions: 1. Prepare fresh media more frequently 2. Monitor media pH 3. Confirm solubility limit (Protocol 3) Cause2->Solution2 Solution3 Solutions: 1. Aliquot new stock solution 2. Warm/vortex to redissolve 3. Prepare fresh stock if needed Cause3->Solution3

Caption: A troubleshooting workflow for diagnosing precipitation issues.

Issue 1: Immediate Precipitation
  • Expert Insight: This is almost always a solubility and dilution technique issue. Your goal is to reduce the severity of the solvent shock and ensure the final concentration is below the compound's solubility limit in the media.

  • Solutions:

    • Reduce Final Concentration: The simplest solution is to test a lower final concentration of Azocane-1-sulfonamide.[2]

    • Increase Serum Percentage: If compatible with your experimental design, increasing the fetal bovine serum (FBS) from 5% to 10% can help. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, increasing their apparent solubility.[3][10]

    • Optimize Dilution (Serial Dilution): Instead of a single dilution step, perform a serial dilution. First, create an intermediate dilution (e.g., 10x the final concentration) in a small volume of pre-warmed media. Mix thoroughly, then add this intermediate dilution to the final volume of media.[2]

Issue 2: Delayed Precipitation
  • Expert Insight: This suggests a change in conditions over time. The compound may be unstable at 37°C, or the cellular environment itself is changing in a way that reduces solubility.

  • Solutions:

    • Assess Compound Stability: The compound may be degrading. For long-term experiments, consider preparing fresh media with Azocane-1-sulfonamide more frequently (e.g., every 48-72 hours) rather than preparing a large batch at the start.[2]

    • Monitor Media pH: In dense or highly metabolic cultures, the pH of the medium can drop significantly. For pH-sensitive sulfonamides, this can trigger precipitation.[4] Monitor the pH and change the medium more often to maintain a stable physiological pH.[2]

Section 5: Advanced Protocols
Protocol 3: Empirically Determining Maximum Soluble Concentration

This experiment will determine the practical solubility limit of Azocane-1-sulfonamide under your specific experimental conditions.

  • Preparation: Prepare a series of sterile microcentrifuge tubes, each containing 990 µL of your complete, pre-warmed (37°C) cell culture medium.

  • Highest Concentration: To the first tube, add 10 µL of your 10 mM DMSO stock solution to achieve a 100 µM final concentration. Add the stock dropwise while gently vortexing the tube.[2] This will be your highest test concentration.

  • Serial Dilution: Perform a 2-fold serial dilution. Transfer 500 µL from the first tube (100 µM) into the second tube (containing 500 µL of media to make a new 1mL volume) to make a 50 µM solution. Mix thoroughly. Repeat this process for the subsequent tubes to create a range of concentrations (e.g., 100, 50, 25, 12.5 µM, etc.).

  • Incubation: Incubate all tubes under your standard culture conditions (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2-4 hours).

  • Visual Inspection: After incubation, carefully inspect each tube against a bright light source. Look for any signs of precipitation, such as cloudiness, visible crystals, or a film on the tube walls. The highest concentration that remains perfectly clear is the maximum soluble concentration you should use for your experiments under these conditions.[2]

By following these guidelines and protocols, you can significantly reduce the risk of Azocane-1-sulfonamide precipitation, leading to more reliable and reproducible data in your research.

References
  • Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to In Vivo vs. In Vitro Pharmacological Correlation for Azocane-1-Sulfonamide Derivatives

In the landscape of modern drug discovery, establishing a robust correlation between in vitro activity and in vivo efficacy is the cornerstone of a successful development program. This guide provides a comprehensive fram...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, establishing a robust correlation between in vitro activity and in vivo efficacy is the cornerstone of a successful development program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo-in vitro correlation (IVIVC) for a novel class of therapeutic candidates: Azocane-1-sulfonamide derivatives.

For the purpose of this guide, we will use a hypothetical yet representative molecule, AZS-921 , an Azocane-1-sulfonamide derivative designed as a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a well-validated therapeutic target due to its critical role in extracellular matrix remodeling, which is implicated in pathological processes such as chronic inflammation, tumor metastasis, and cardiovascular disease.[1][2] The sulfonamide moiety of AZS-921 is designed to chelate the catalytic zinc ion in the MMP-9 active site, a common strategy for this class of inhibitors.[1][2][3][4][5]

This document is structured to provide not just protocols, but the strategic reasoning behind them, ensuring a scientifically rigorous and translatable preclinical data package.

The Foundational In Vitro Profile of AZS-921

The initial step in characterizing any new chemical entity is to define its intrinsic potency and selectivity through a series of carefully selected in vitro assays. This phase establishes the fundamental pharmacological properties of the compound, free from the complexities of a biological system.[6]

Causality of Experimental Choices:

  • Enzymatic Assay: A direct, purified enzyme assay is the cleanest way to measure the primary potency (IC50) of AZS-921 against its intended target, MMP-9. This provides the most direct measure of target engagement.

  • Selectivity Panel: MMPs are a large family of related enzymes.[4] Assessing activity against other key MMPs (e.g., MMP-1, MMP-2, MMP-7) is critical to de-risk potential off-target effects that could lead to toxicity or unforeseen side effects in vivo.

  • Cell-Based Functional Assay: Moving from a purified enzyme to a cellular context begins to bridge the gap toward in vivo conditions. A cell migration assay using a cell line that relies on MMP-9 for motility (e.g., HT1080 fibrosarcoma cells) provides a functional readout of the compound's ability to inhibit the target in a more complex biological environment.

  • Cytotoxicity Assay: It is crucial to ensure that the observed functional effects are due to specific target inhibition and not general cellular toxicity. An MTT or similar viability assay is a standard method for this assessment.[7][8]

Illustrative In Vitro Data for AZS-921:

Assay TypeTarget/Cell LineEndpointResult (AZS-921)
Enzymatic Assay Purified Human MMP-9IC5015 nM
Selectivity Panel Purified Human MMP-1IC50> 10,000 nM
Purified Human MMP-2IC50850 nM
Cell-Based Assay HT1080 Cell MigrationIC50120 nM
Cytotoxicity Assay HeLa CellsCC50> 50 µM

This data is illustrative and designed to represent a promising preclinical candidate.

Assessing In Vivo Efficacy: From Bench to Biological System

In vivo studies are essential to understand how a compound behaves in a complex, living organism, accounting for the critical factors of Absorption, Distribution, Metabolism, and Excretion (ADME).[6][9] This is where the therapeutic potential of AZS-921 is truly tested.

Causality of Experimental Choices:

  • Animal Model Selection: The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a well-established and highly relevant model for rheumatoid arthritis, a disease state with significant MMP-9 involvement.[10][11][12] This model shares key pathological features with the human disease, making it a strong choice for evaluating the therapeutic potential of an MMP-9 inhibitor.[12][13]

  • Pharmacokinetic (PK) Study: Before an efficacy study, a standalone PK study is imperative. This determines the compound's half-life, bioavailability, and peak plasma concentration (Cmax), which informs the dosing regimen (e.g., once or twice daily) required to maintain therapeutic concentrations.[9][14]

  • Pharmacodynamic (PD) / Efficacy Study: This study links the drug's exposure (PK) to its biological effect (PD).[9][15] Key endpoints in the CIA model include clinical arthritis scoring, paw swelling measurements, and histological analysis of joint destruction. These provide quantitative measures of the drug's ability to alter the disease course.

Illustrative In Vivo Data for AZS-921 in Murine CIA Model:

Study TypeSpecies/ModelDose (Oral, QD)Key Finding
Pharmacokinetics DBA/1 Mice10 mg/kgCmax: 1.5 µM, T1/2: 6 hours
Efficacy DBA/1 Mice (CIA)30 mg/kg65% reduction in mean arthritis score vs. vehicle
10 mg/kg40% reduction in mean arthritis score vs. vehicle
3 mg/kgNo significant effect
Target Engagement 30 mg/kg70% reduction in synovial fluid MMP-9 activity

This data is illustrative and designed to represent a promising preclinical candidate.

Bridging the Gap: Establishing the In Vivo-In Vitro Correlation (IVIVC)

The central challenge is to understand how the 15 nM potency observed in a test tube translates to a 30 mg/kg effective dose in an animal. The IVIVC is not a direct comparison of numbers but a mechanistic link between in vitro potency and the in vivo exposure required for efficacy.[16][17][18]

Key Correlational Factors:

  • Plasma Protein Binding (PPB): Drugs often bind to plasma proteins like albumin, rendering the bound fraction inactive. If AZS-921 is 99% bound to plasma proteins, its free (active) concentration is only 1% of the total measured concentration. This is a critical factor that can create a large discrepancy between in vitro and in vivo potency.

  • Target Site Distribution: The drug must not only be present in the plasma but must also reach the site of action—in this case, the inflamed synovial tissue of the joint.

  • PK/PD Modeling: This is the quantitative heart of IVIVC.[6][15] By integrating PK data (drug concentration over time) with PD data (efficacy score over time), we can model the relationship between exposure and response. The goal is to determine the in vivo target plasma concentration (Ceff) that correlates with the desired therapeutic effect (e.g., 50% efficacy or EC50).[15]

For AZS-921, the 30 mg/kg dose achieves a total plasma Cmax of 1.5 µM. Assuming 99% plasma protein binding, the free plasma concentration is 15 nM. This free concentration aligns remarkably well with the in vitro enzymatic IC50 of 15 nM, suggesting a strong IVIVC. This correlation gives us confidence that the in vivo efficacy is driven by on-target MMP-9 inhibition.

Caption: Workflow for establishing an In Vivo-In Vitro Correlation (IVIVC).

Detailed Experimental Protocols

Trustworthiness in research is built on transparent and reproducible methodologies. Below are detailed, step-by-step protocols for key experiments described in this guide.

Protocol 1: In Vitro MMP-9 Enzymatic Inhibition Assay

This protocol describes a fluorogenic assay to determine the IC50 of AZS-921 against purified human MMP-9.[19][20]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.

    • Enzyme: Recombinant human pro-MMP-9 is activated with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.[21][22] The activated enzyme is then diluted in Assay Buffer to a working concentration of 2 nM.

    • Substrate: A fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is diluted in Assay Buffer to a working concentration of 20 µM.

    • Compound: Prepare a 10-point, 3-fold serial dilution of AZS-921 in 100% DMSO, starting at 100 µM.

  • Assay Procedure:

    • In a black, 96-well microplate, add 2 µL of the compound dilutions or DMSO vehicle control.

    • Add 48 µL of the 2 nM activated MMP-9 solution to each well and incubate for 30 minutes at 37°C to allow compound binding.

    • Initiate the reaction by adding 50 µL of the 20 µM substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic read.

    • Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_vehicle - V_no_enzyme)).

    • Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Efficacy Study

This protocol outlines the induction of arthritis and subsequent treatment with AZS-921 in DBA/1 mice.[10][11][23]

  • Animal Husbandry:

    • Use male DBA/1 mice, 8-10 weeks of age.[11] House animals in specific pathogen-free (SPF) conditions.[10][11] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Arthritis Induction:

    • Day 0: Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA). Anesthetize mice and administer a 100 µL subcutaneous injection at the base of the tail.

    • Day 21: Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection subcutaneously.[10][11]

  • Treatment and Monitoring:

    • Begin treatment upon the first signs of arthritis onset (typically days 24-28). Randomize mice into treatment groups (e.g., Vehicle, AZS-921 at 10 mg/kg, AZS-921 at 30 mg/kg).

    • Administer the compound or vehicle once daily (QD) via oral gavage.

    • Monitor mice daily for body weight and clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness every other day using digital calipers.

  • Terminal Analysis:

    • At the end of the study (e.g., Day 42), euthanize mice.

    • Collect blood for pharmacokinetic analysis.

    • Collect synovial fluid for ex vivo target engagement assays (e.g., MMP-9 activity assay).

    • Dissect hind paws and fix in 10% neutral buffered formalin for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

Proposed Signaling Pathway of AZS-921 Action

The mechanism by which MMP-9 contributes to arthritis pathology involves the degradation of extracellular matrix components and the processing of inflammatory mediators. AZS-921 is designed to intervene directly in this process.

Signaling_Pathway cytokines Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) synoviocytes Synoviocytes & Macrophages cytokines->synoviocytes Activate pro_mmp9 Pro-MMP-9 (Inactive) synoviocytes->pro_mmp9 Upregulate & Secrete mmp9 MMP-9 (Active) pro_mmp9->mmp9 Proteolytic Activation ecm Extracellular Matrix (e.g., Collagen) mmp9->ecm Degrades joint_destruction Cartilage & Bone Degradation ecm->joint_destruction azs921 AZS-921 azs921->mmp9 Inhibits

Caption: Proposed mechanism of AZS-921 in arthritic joint destruction.

Conclusion

This guide outlines a rigorous, integrated approach to establishing a meaningful in vivo-in vitro correlation for the novel Azocane-1-sulfonamide derivative, AZS-921. By combining precise in vitro characterization with well-designed in vivo studies, it is possible to build a comprehensive data package that explains how molecular potency translates into therapeutic efficacy. A strong IVIVC is not merely an academic exercise; it is a critical tool that de-risks clinical development, aids in the prediction of a human therapeutic dose, and ultimately accelerates the journey from bench to bedside.

References

  • Star-Friedman, R., et al. (2023). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. [Link]

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Brand, D. D. (2006). Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols. [Link]

  • Wang, D., et al. (2021). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). International Journal of Molecular Medicine. [Link]

  • Mori, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Molecular structures of natural MMP-9 inhibitors. [Link]

  • ResearchGate. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold | Request PDF. [Link]

  • Mori, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • SENECA, H. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences. [Link]

  • Mori, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]

  • Quickzyme Biosciences. Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. [Link]

  • Sela-Passwell, N., et al. (2011). Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain. Annals of the New York Academy of Sciences. [Link]

  • KCAS Bio. Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. [Link]

  • QuickZyme Biosciences. QuickZyme Mouse MMP-9 activity assay. [Link]

  • An, G., & Schmidt, S. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology. [Link]

  • BioVendor R&D. QuickZyme Human MMP-9 Activity Assay Kit 96-Assays. [Link]

  • MDPI. Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting enzyme inhibitors. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting-enzyme (ACE) inhibitors. ResearchGate. [Link]

  • Celli, J. P., et al. (2014). Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. Molecular Cancer Therapeutics. [Link]

  • Al-Fahad, A. J., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

  • Sannich. Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.